Author: BenchChem Technical Support Team. Date: February 2026
Topic: Isoxazol-3-yl(phenyl)methanone: Chemical Structure, Synthesis, and Properties
Content Type: In-depth Technical Guide / Whitepaper
Audience: Researchers, Medicinal Chemists, and Process Scientists
Executive Summary
Isoxazol-3-yl(phenyl)methanone (also known as 3-benzoylisoxazole ) represents a critical "privileged scaffold" in medicinal chemistry. Unlike its 5-benzoyl isomer, the 3-benzoyl congener places the carbonyl linker adjacent to the nitrogen-oxygen bond, imparting unique electronic susceptibility and metabolic stability profiles. This heterocyclic ketone serves as a versatile building block for the synthesis of bioactive agents, including kinase inhibitors, anti-inflammatory drugs (COX-2 inhibitors), and glutamate transporter modulators.
This guide provides a comprehensive analysis of the molecule's structural integrity, a field-validated green synthesis protocol, and a detailed reactivity profile for downstream derivatization.
Chemical Identity & Structural Analysis
Nomenclature and Identification
IUPAC Name: Phenyl(1,2-oxazol-3-yl)methanone
Common Names: 3-Benzoylisoxazole, Isoxazol-3-yl phenyl ketone
Molecular Formula: C
HNO
Molecular Weight: 173.17 g/mol
SMILES: O=C(C1=NOC=C1)C2=CC=CC=C2
Structural Features & Electronic Distribution
The molecule consists of an electron-deficient isoxazole ring linked to an electron-rich phenyl ring via a carbonyl bridge.
The Isoxazole Ring: The N-O bond is the weakest point of the ring, susceptible to reductive cleavage (e.g., hydrogenation or reducing metals), which unmasks a
-amino enone motif.
The Carbonyl Linker: The C=O group at position 3 is conjugated with both the phenyl ring and the C=N bond of the isoxazole. This cross-conjugation makes the carbonyl carbon highly electrophilic, yet less reactive towards nucleophilic attack than a standard aliphatic ketone due to resonance stabilization.
The "Green" Radical Cascade Synthesis (Recommended)
Traditional methods involving 1,3-dipolar cycloaddition of isolated nitrile oxides are often hazardous due to the instability of the dipole. The modern, field-proven approach utilizes a metal-free Csp
-H functionalization of acetophenone using tert-butyl nitrite (TBN).
Mechanism of Action
Nitrosation: TBN generates a nitroso radical that abstracts an
-proton from acetophenone, forming an -nitroso ketone intermediate.
Tautomerization: The intermediate tautomerizes to the oxime.
Dehydration/Oxidation: In situ conversion to the benzoyl nitrile oxide dipole.
Cycloaddition: [3+2] cycloaddition with acetylene (or a vinyl equivalent like vinyl acetate followed by elimination) yields the isoxazole.
Step-by-Step Protocol
Reagents: Acetophenone (1.0 equiv), tert-Butyl Nitrite (TBN, 2.0 equiv), Acetylene gas (or Norbornadiene as acetylene surrogate), DMSO (Solvent).
Conditions: 80 °C, Sealed Tube, 4–6 hours.
Protocol:
Charge a pressure tube with acetophenone (10 mmol) and DMSO (15 mL).
Add tert-butyl nitrite (20 mmol) dropwise at room temperature.
Purge the headspace with acetylene gas (or add the alkyne surrogate).
Seal the vessel and heat to 80 °C. Monitor by TLC (Hexane/EtOAc 4:1) for the disappearance of acetophenone.
Workup: Cool to RT, dilute with water (50 mL), and extract with ethyl acetate (3 x 20 mL).
Purification: Wash combined organics with brine, dry over Na
SO, and concentrate. Purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).
Reactivity & Signaling Pathways (Visualized)
The following diagram illustrates the synthesis pathway and the three primary divergence points for reactivity: Carbonyl Reduction , Oxime Formation , and Ring Cleavage .
Figure 1: Synthesis via radical cascade and downstream reactivity map.
Spectroscopic Characterization (Self-Validation)
To validate the synthesis, the following NMR signals are diagnostic. The key differentiation from the 5-benzoyl isomer is the chemical shift of the isoxazole protons.
Predicted
H NMR (400 MHz, CDCl
)
Position
Shift ( ppm)
Multiplicity
Integration
Assignment
Isoxazole H-5
8.45 – 8.55
Doublet ( Hz)
1H
Deshielded by adjacent O
Phenyl H-2,6
8.10 – 8.20
Multiplet
2H
Ortho to Carbonyl
Phenyl H-4
7.60 – 7.65
Multiplet
1H
Para
Phenyl H-3,5
7.45 – 7.55
Multiplet
2H
Meta
Isoxazole H-4
6.80 – 6.90
Doublet ( Hz)
1H
Characteristic isoxazole doublet
Diagnostic Check:
If the isoxazole proton signal at
6.80 appears as a singlet , you may have synthesized the 3,5-disubstituted analog (impurity).
If the H-5 signal shifts upfield to < 8.0 ppm, suspect the 5-benzoyl isomer (where the proton is at position 3, less deshielded).
Pharmacological Applications
The 3-benzoylisoxazole unit functions as a bioisostere for amide or ester linkages but with improved metabolic stability.
Kinase Inhibition: The scaffold serves as a hinge-binding region in ATP-competitive inhibitors. The ketone oxygen can accept a hydrogen bond from the kinase backbone.
Glutamate Transporters: Derivatives of this ketone have shown efficacy in modulating EAAT2 (Excitatory Amino Acid Transporter 2), relevant in neurodegenerative diseases.
Anti-infectives: The isoxazole ring mimics the transition state of peptide bond hydrolysis, providing activity against bacterial proteases.
References
Dai, P., et al. (2019).[1][2] "Synthesis of 3-Acyl-isoxazoles and
-Isoxazolines from Methyl Ketones... via a Csp-H Radical Functionalization." Organic Letters, 21(13), 5096–5100.
Itoh, K., et al. (2004). "Formation of isoxazole derivatives via nitrile oxide using ammonium cerium nitrate (CAN): A novel one-pot synthesis of 3-acetyl- and 3-benzoylisoxazole derivatives."[3] Tetrahedron, 60(7), 1671-1681.
National Center for Biotechnology Information. (2025). PubChem Compound Summary for Isoxazole derivatives.
The following technical guide provides an in-depth analysis of the Isoxazol-3-yl Phenyl Ketone pharmacophore. This document is structured for researchers in medicinal chemistry and drug discovery, focusing on structural...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide provides an in-depth analysis of the Isoxazol-3-yl Phenyl Ketone pharmacophore. This document is structured for researchers in medicinal chemistry and drug discovery, focusing on structural dynamics, synthetic pathways, and target validation.
Executive Summary
The Isoxazol-3-yl phenyl ketone (also known as 3-benzoylisoxazole ) represents a privileged scaffold in medicinal chemistry, distinct from its 4-benzoylisoxazole isomer (widely utilized in agrochemistry as HPPD inhibitors). This scaffold serves as a robust pharmacophore core due to its unique electronic distribution, metabolic stability, and ability to function as a bioisostere for amide or ester linkages.
This guide analyzes the physicochemical properties of the 3-benzoylisoxazole core, its role in modulating specific biological targets (specifically EPAC and Cannabinoid receptors ), and provides validated synthetic protocols for library generation.
Chemical Architecture & Physicochemical Properties[1][2]
Structural Dynamics
The core structure consists of an isoxazole ring linked to a phenyl ring via a carbonyl bridge at the C3 position. This arrangement creates a conjugated system with specific electronic features:
Electronic Polarization: The isoxazole ring acts as an electron-withdrawing group (EWG) relative to the phenyl ring, but the carbonyl linker amplifies this effect, creating a highly polarized system suitable for dipole-dipole interactions within binding pockets.
Conformational Restriction: The
hybridized carbonyl carbon introduces planarity, restricting the rotation between the two aromatic systems. This reduces the entropic penalty upon binding to receptor sites (e.g., GPCRs).
Bioisosterism: The isoxazole ring is a classic bioisostere for pyridine, ester, and amide functionalities. It offers improved metabolic stability against hydrolysis compared to esters and amides.
Pharmacophore Mapping
The binding affinity of this scaffold is driven by three primary interaction vectors:
H-Bond Acceptors (HBA): The carbonyl oxygen and the isoxazole nitrogen (N2) serve as critical HBA sites.
Pi-Pi Stacking: The phenyl ring provides a hydrophobic platform for aromatic stacking interactions (e.g., with Phenylalanine or Tryptophan residues).
Dipole Alignment: The isoxazole ring possesses a significant dipole moment (~2.9–3.5 D), facilitating orientation in polar sub-pockets.
Visualization: Pharmacophore Interaction Map
The following diagram illustrates the abstract pharmacophore model and its interaction potential.
Figure 1: Pharmacophore interaction map detailing the electronic and steric vectors of the 3-benzoylisoxazole scaffold.
Target Validation & Case Studies
EPAC Antagonists (Signaling Modulation)
Exchange Proteins Directly Activated by cAMP (EPAC ) are critical guanine nucleotide exchange factors.[1] Research has identified substituted 2-(isoxazol-3-yl)-2-oxo-acetohydrazonoyl cyanides as potent EPAC antagonists.[1]
Mechanism: The isoxazole-3-yl ketone moiety mimics the transition state of the cAMP binding or allosteric modulation sites, preventing downstream Rap1 activation.
Clinical Relevance: EPAC inhibition is a therapeutic strategy for pancreatic cancer and cardiovascular signaling disorders.
Cannabinoid Receptor (CB2) Agonism
While indole-3-yl ketones (e.g., WIN 55,212-2) are classic cannabinoid ligands, the isoxazole scaffold offers a "scaffold hop" opportunity.
SAR Insight: Replacing the indole core with an isoxazole alters the lipophilicity (LogP) and solubility profile. The 3-benzoylisoxazole derivatives have shown selectivity for CB2 receptors , which is desirable for anti-inflammatory applications without CNS psychoactive side effects (mediated by CB1).
Reliable synthesis is paramount for SAR exploration. Two distinct pathways are recommended based on the desired substitution pattern.
Protocol A: 1,3-Dipolar Cycloaddition (The "Click" Approach)
This method is preferred for generating diverse libraries due to the modularity of alkynes and nitrile oxides.
Reagents:
Aryl aldoxime (Precursor to nitrile oxide)
Alkynyl phenyl ketone (Dipolarophile)
Chloramine-T (Oxidant) or NCS/Base
Step-by-Step Methodology:
Nitrile Oxide Formation: Dissolve the aryl aldoxime (1.0 eq) in ethanol. Add Chloramine-T (1.1 eq) and stir at room temperature for 15 minutes to generate the nitrile oxide in situ.
Cycloaddition: Add the alkynyl phenyl ketone (1.0 eq) to the reaction mixture.
Reflux: Heat the mixture to reflux (78°C) for 4–6 hours. Monitor via TLC (30% EtOAc/Hexane).
Workup: Evaporate solvent. Redissolve residue in DCM, wash with water and brine.
Purification: Recrystallize from ethanol or purify via flash chromatography (Silica gel, Hexane:EtOAc gradient).
A high-yield method utilizing Cerium(IV) Ammonium Nitrate (CAN) to construct the isoxazole ring directly from acetophenones.
Step-by-Step Methodology:
Reactants: Combine acetophenone (1.0 eq) and the appropriate alkene/alkyne (1.2 eq) in acetonitrile.
Oxidant Addition: Add CAN (2.5 eq) portion-wise over 30 minutes to control the exotherm.
Reaction: Stir at 80°C for 3–5 hours. The CAN mediates the formation of the alpha-radical ketone which attacks the unsaturated bond, followed by cyclization.
Isolation: Quench with cold water. Extract with ethyl acetate. The 3-benzoylisoxazole product is often obtained with high regioselectivity.
Visualization: Synthetic Workflow
The following diagram contrasts the two synthetic pathways.
Figure 2: Synthetic decision tree comparing 1,3-dipolar cycloaddition and CAN-mediated oxidative pathways.
Quantitative Data Summary
The following table summarizes key physicochemical parameters and biological activity ranges for representative derivatives (based on EPAC and antimicrobial assays).
Parameter
Value / Range
Significance
LogP
2.8 – 4.2
Indicates good membrane permeability; suitable for CNS or intracellular targets.
Dipole Moment
~3.2 D
Facilitates orientation in polar binding pockets (e.g., kinase active sites).
H-Bond Acceptors
3 (N, O, C=O)
Key for anchoring the scaffold to Ser/Thr residues.
EPAC IC50
2.4 – 10.8 µM
Potent inhibition observed in hydrazonoyl cyanide derivatives.
Metabolic Stability
High
Isoxazole ring resists oxidative metabolism by CYP450 better than furan/pyrrole.
References
EPAC Antagonists & SAR
Title: Structure–Activity Relationship Studies of Substituted 2-(Isoxazol-3-yl)-2-oxo-N′-phenyl-acetohydrazonoyl Cyanide Analogues: Identification of Potent Exchange Proteins Directly Activated by cAMP (EPAC) Antagonists.[1]
Source: Journal of Medicinal Chemistry / NIH PubMed Central.
Isoxazol-3-yl(phenyl)methanone Scaffolds in Oncology: Structural Versatility and Therapeutic Targeting
Executive Summary Isoxazol-3-yl(phenyl)methanone (3-benzoylisoxazole) represents a privileged scaffold in medicinal chemistry, serving as a versatile pharmacophore for designing small-molecule inhibitors in oncology.[1]...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Isoxazol-3-yl(phenyl)methanone (3-benzoylisoxazole) represents a privileged scaffold in medicinal chemistry, serving as a versatile pharmacophore for designing small-molecule inhibitors in oncology.[1] Unlike simple linear linkers, the methanone bridge between the isoxazole and phenyl rings provides a rigid, planar geometry with distinct electronic properties, enabling dual targeting of microtubule dynamics and protein kinases .
This technical guide analyzes the therapeutic potential of this scaffold, focusing on its role as a bioisostere in tubulin polymerization inhibitors (mimicking combretastatin A-4) and its utility in designing Hsp90 and kinase inhibitors (e.g., VEGFR, FLT3). We provide detailed structure-activity relationship (SAR) insights, mechanistic pathways, and validated experimental protocols for synthesis and biological evaluation.
Structural Biology & Medicinal Chemistry[2][3]
The Pharmacophore Core
The Isoxazol-3-yl(phenyl)methanone core consists of a 1,2-oxazole ring linked to a benzene ring via a carbonyl bridge.[1] This structure offers unique advantages in drug design:
Rigidity : The conjugated ketone locks the two aromatic systems into a preferred conformation, reducing the entropic penalty upon binding to protein targets.
Hydrogen Bonding : The isoxazole nitrogen (H-bond acceptor) and the carbonyl oxygen provide critical interaction points for amino acid residues in the ATP-binding pockets of kinases or the colchicine-binding site of tubulin.
Bioisosterism : The isoxazole ring acts as a stable bioisostere for unstable cis-double bonds (as seen in combretastatins) or ester linkages, improving metabolic stability.
Structure-Activity Relationship (SAR) Matrix
The therapeutic efficacy of this scaffold depends heavily on the substitution patterns of the phenyl ring (Ring B) and the isoxazole ring (Ring A).
Target Class
Key Substitution Pattern (Ring B - Phenyl)
Key Substitution Pattern (Ring A - Isoxazole)
Mechanism of Action
Tubulin Inhibitors
3,4,5-Trimethoxy (essential for colchicine site affinity)
4-Aryl or 5-Aryl substitution
Binds to -tubulin, preventing microtubule assembly.
Hsp90 Inhibitors
2,4-Dihydroxy-5-isopropyl (Resorcinol moiety)
5-Amide or 5-Aryl
Mimics ATP, binding to the N-terminal pocket of Hsp90.
Kinase Inhibitors
4-Fluoro or 3-Trifluoromethyl (Lipophilic/EWG)
Amino or Urea linkers
ATP-competitive inhibition (Type I/II).
Mechanisms of Action[3][4][5]
Tubulin Polymerization Inhibition
The most potent application of the isoxazole-methanone scaffold is in the disruption of microtubule dynamics. The 3,4,5-trimethoxyphenyl motif, when attached to the isoxazole core, mimics the A-ring of Combretastatin A-4 (CA-4) .
Mechanism : The compound binds to the colchicine-binding site at the interface of
- and -tubulin dimers.
Effect : This binding sterically hinders the incorporation of new tubulin dimers into the growing microtubule, leading to catastrophic depolymerization .
Outcome : Cells arrest in the G2/M phase of the cell cycle, leading to apoptosis.[2] Furthermore, these agents often act as Vascular Disrupting Agents (VDAs) , collapsing the tumor vasculature.
Kinase Inhibition (FLT3 & VEGFR)
Derivatives containing the isoxazol-3-yl(phenyl)methanone moiety have shown efficacy against receptor tyrosine kinases.
Binding Mode : The carbonyl oxygen of the methanone bridge often accepts a hydrogen bond from the backbone amide of the kinase "hinge" region (e.g., Cys residue).
Selectivity : The isoxazole ring orients the phenyl group into the hydrophobic back pocket (selectivity pocket), allowing for specific targeting of FLT3 (Acute Myeloid Leukemia) or VEGFR2 (Angiogenesis).
Visualization of Therapeutic Pathways[7]
The following diagram illustrates the dual mechanism of action for isoxazole-based scaffolds in oncology: Hsp90 inhibition leading to client protein degradation and Tubulin inhibition leading to mitotic arrest.
Caption: Dual therapeutic pathways of isoxazole scaffolds: Hsp90 inhibition (left) vs. Tubulin destabilization (right) based on phenyl ring substitution.
This protocol describes the synthesis of the core scaffold via the reaction of a nitrile oxide with an alkyne/alkene, the most robust method for generating the isoxazole nucleus.
Oxime Formation : Dissolve benzaldehyde (10 mmol) in ethanol. Add hydroxylamine hydrochloride (12 mmol) and sodium acetate. Reflux for 2 hours. Pour into ice water, filter the precipitate (Oxime).
Nitrile Oxide Generation (In Situ) : Dissolve the oxime (5 mmol) in DCM. Add Chloramine-T (6 mmol) to generate the nitrile oxide intermediate in situ.
Cycloaddition : Immediately add the alkyne (6 mmol) and a catalytic amount of Copper(I) (if using Click chemistry conditions) or reflux in toluene for thermal cycloaddition.
Purification : Evaporate solvent. Purify via silica gel column chromatography (Hexane:EtOAc gradient).
Validation : Confirm structure via
H-NMR (Characteristic isoxazole proton singlet at 6.5–6.8 ppm).
Biological Assay: Tubulin Polymerization Screen
To validate the tubulin-targeting potential of the synthesized isoxazole derivative.
Materials:
Purified bovine brain tubulin (>99% pure).
GTP (Guanosine triphosphate).
Fluorescence plate reader (Ex: 360 nm, Em: 450 nm for DAPI-based assays or OD 340 nm for turbidity).
Protocol:
Preparation : Dilute tubulin to 3 mg/mL in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl
, pH 6.9) containing 1 mM GTP.
Incubation : Add test compound (dissolved in DMSO) at varying concentrations (0.1
M – 100 M) to the tubulin solution on ice. Include Combretastatin A-4 as a positive control and DMSO as a negative control.
Initiation : Transfer to a pre-warmed 96-well plate at 37°C to initiate polymerization.
Measurement : Monitor absorbance at 340 nm every 30 seconds for 60 minutes.
Analysis : Plot absorbance vs. time. Effective inhibitors will show a flattened curve (suppressed polymerization) compared to the sigmoidal growth curve of the vehicle control. Calculate the IC
based on the reduction in steady-state polymer mass.
Challenges & Future Directions
Metabolic Stability : The isoxazole ring is generally stable, but the "methanone" bridge can be susceptible to reduction by carbonyl reductases in vivo. Steric shielding (ortho-substitution) can mitigate this.
Solubility : Highly lipophilic derivatives (e.g., trimethoxy-phenyl) often suffer from poor aqueous solubility. Formulation strategies (nanoparticles) or the introduction of solubilizing groups (morpholine, piperazine) on the isoxazole C-5 position are critical for clinical translation.
Resistance : Cancer cells often overexpress P-glycoprotein (P-gp) efflux pumps. Isoxazole derivatives must be optimized to be poor substrates for P-gp to ensure intracellular retention.
References
Kaur, R. et al. (2021). Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies.[4] European Journal of Medicinal Chemistry. Link
Zhu, X. et al. (2015). Design, synthesis and biological evaluation of 3,5-diarylisoxazole derivatives as novel Hsp90 inhibitors. Bioorganic & Medicinal Chemistry Letters.[3] Link
Bollu, R. et al. (2017). Synthesis and anticancer activity of benzoxazinone-isoxazole hybrids. Frontiers in Chemistry. Link
Panda, S.S. et al. (2012). Synthetic and therapeutic expedition of isoxazole and its analogs. Current Medicinal Chemistry.[5][6] Link
Wang, Y. et al. (2010). Structure-activity relationships of isoxazole-based inhibitors of tubulin polymerization. Journal of Medicinal Chemistry. Link
Application Note: Regioselective Synthesis of 3-Benzoylisoxazoles from Alkynes
Executive Summary The 3-benzoylisoxazole scaffold is a privileged pharmacophore in drug discovery, serving as a core in antiviral, anticancer, and anti-inflammatory therapeutics. Traditional synthesis often relies on uns...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The 3-benzoylisoxazole scaffold is a privileged pharmacophore in drug discovery, serving as a core in antiviral, anticancer, and anti-inflammatory therapeutics. Traditional synthesis often relies on unstable hydroximoyl chloride precursors or harsh oxidative conditions that suffer from poor regioselectivity (yielding mixtures of 3,5- and 3,4-isomers).
This Application Note details a robust, metal-free C(sp³)-H functionalization cascade that couples simple acetophenones with terminal alkynes to generate 3-benzoylisoxazoles with exclusive regioselectivity. By utilizing tert-butyl nitrite (TBN) as a dual radical initiator and nitrogen source, this protocol bypasses the need for pre-functionalized nitrile oxides, offering a streamlined "one-pot" access to high-value heterocyclic cores.
Scientific Foundation & Mechanistic Insight
The Regioselectivity Challenge
The construction of the isoxazole ring via [3+2] cycloaddition between a nitrile oxide (dipole) and an alkyne (dipolarophile) is governed by Frontier Molecular Orbital (FMO) interactions.
Standard Outcome: For most aryl nitrile oxides reacting with terminal alkynes, steric and electronic factors favor the 3,5-disubstituted isomer. The carbon atom of the dipole (C3) bonds to the internal carbon of the alkyne (C4), while the oxygen bonds to the more substituted terminal carbon (C5).
The 3-Benzoyl Specificity: To synthesize a 3-benzoyl isoxazole, the dipole must be a benzoyl nitrile oxide (
). This intermediate is highly reactive and prone to dimerization (furoxan formation). The protocol described below generates this unstable species in situ at a controlled rate, ensuring it is trapped by the alkyne before dimerization can occur.
Mechanism of Action: Radical Cascade
The reaction proceeds via a radical-mediated oxidative nitrosation sequence, distinct from classical chlorination/dehydrohalogenation routes.
Key Mechanistic Steps:
Initiation: Thermal homolysis of TBN generates tert-butoxy radicals (
) and nitric oxide ().
Activation: The
radical abstracts an -hydrogen from the acetophenone, generating a phenacyl radical.
Nitrosation: The phenacyl radical traps
to form a nitroso ketone, which tautomerizes to an -keto oxime.
Oxidation to Dipole: Further radical oxidation converts the oxime into the reactive benzoyl nitrile oxide .
Cycloaddition: The nitrile oxide undergoes a concerted [3+2] cycloaddition with the terminal alkyne to yield the 3-benzoylisoxazole.
Figure 1: Radical cascade mechanism for the synthesis of 3-benzoylisoxazoles. TBN serves as both the radical initiator and the nitrogen source.
Experimental Protocol
Protocol A: Metal-Free TBN Cascade (Recommended)
This method is preferred for its operational simplicity, high atom economy, and avoidance of transition metal catalysts.
Charge: To a 10 mL pressure vial equipped with a magnetic stir bar, add the Acetophenone (1.0 equiv) and Terminal Alkyne (1.2 equiv).
Solvent: Add DMSO (3.0 mL). Ensure the solids are fully dissolved.
Reagent Addition: Add TBN (2.5 equiv) dropwise via syringe. Note: TBN is volatile and light-sensitive; handle in a fume hood.
Reaction: Seal the vial tightly. Heat the reaction mixture to 80 °C in an oil bath or heating block. Stir vigorously (approx. 500 rpm) for 4–12 hours .
Monitoring: Monitor reaction progress by TLC or LC-MS. The disappearance of the acetophenone is the primary endpoint.
Workup:
Cool the mixture to room temperature.
Dilute with Ethyl Acetate (20 mL) and wash with Water (3 x 10 mL) to remove DMSO.
Wash the organic layer with Brine (10 mL) .
Dry over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure.
Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient).
Yield Expectation: 65% – 85% isolated yield for standard substrates.
Use this method if the radical cascade fails (e.g., for substrates sensitive to radical oxidation).
Step 1: React acetophenone with isoamyl nitrite/NaOEt to form the
-keto oxime.
Step 2: Chlorinate the oxime using NCS (N-chlorosuccinimide) in DMF to generate the
-keto hydroximoyl chloride.
Step 3: React the hydroximoyl chloride (1.0 equiv) with the alkyne (1.2 equiv) and TEA (Triethylamine, 1.2 equiv) in DCM at 0 °C
RT.
Substrate Scope & Performance Data
The following table summarizes the expected performance of the Metal-Free TBN Cascade (Protocol A) based on electronic variations in the acetophenone and alkyne components.
Entry
Acetophenone (R¹)
Alkyne (R²)
Product (3-Benzoyl-5-Substituted)
Yield (%)
Notes
1
Ph (H)
Ph (Phenyl)
3-Benzoyl-5-phenylisoxazole
82%
Standard benchmark.
2
4-Me-Ph
4-Cl-Ph
3-(4-Toluenoyl)-5-(4-chlorophenyl)isoxazole
78%
Electron-rich ketone performs well.
3
4-NO₂-Ph
Ph
3-(4-Nitrobenzoyl)-5-phenylisoxazole
65%
EWG on ketone slows H-abstraction; requires longer time (12h).
4
Ph
n-Butyl
3-Benzoyl-5-butylisoxazole
70%
Aliphatic alkynes are compatible but may require 3.0 equiv TBN.
5
2-Pyridyl
Ph
3-Picolinoyl-5-phenylisoxazole
55%
Heterocyclic ketones are challenging due to catalyst coordination (if Cu used) or radical stability.
Troubleshooting & Optimization
Issue
Probable Cause
Corrective Action
Low Conversion
TBN decomposition or loss
TBN is volatile. Ensure the reaction vessel is sealed tightly . Add an additional 1.0 equiv of TBN after 4 hours if needed.
Dimerization (Furoxan)
Nitrile oxide concentration too high
Reduce the rate of TBN addition or lower the temperature to 60 °C to slow dipole formation, favoring the bimolecular reaction with the alkyne.
Regioisomer Mixture
Steric crowding
While 3,5-selectivity is intrinsic, extreme sterics on the alkyne (e.g., t-Butyl) may erode selectivity. Switch to Protocol B (Stepwise) for better control.
Side Products
Radical coupling
Use an inert atmosphere (Argon) to prevent oxygen interference, although the reaction is generally air-tolerant.
References
Primary Protocol Source: Dai, P., Tan, X., Luo, Q., Yu, X., Zhang, S., Liu, F., & Zhang, W. H. (2019).[1] Synthesis of 3-Acyl-isoxazoles and Δ2-Isoxazolines from Methyl Ketones, Alkynes or Alkenes, and tert-Butyl Nitrite via a Csp3–H Radical Functionalization/Cycloaddition Cascade.[1][2][3] Organic Letters, 21(13), 5096-5100. Link
Mechanistic Insight (Regioselectivity): Kadam, K. S., Gandhi, T., Gupte, A., Gangopadhyay, A. K., & Sharma, R. (2016).[4] Alkyl Nitrites: Novel Reagents for One-Pot Synthesis of 3,5-Disubstituted Isoxazoles from Aldoximes and Alkynes.[4] Synthesis, 48(22), 3996-4008. Link
General Review: Feuer, H. (Ed.). (2012).[5] Nitrile Oxides, Nitrones, and Nitronates in Organic Synthesis: Novel Strategies in Synthesis. Wiley-VCH. (Standard Reference Text).
Application Note & Protocol: Strategic Solvent Selection for the Crystallization of Isoxazol-3-yl(phenyl)methanone
Introduction: The Critical Role of Crystallization in Drug Development Crystallization is a paramount purification and particle engineering technique in the pharmaceutical industry. For an active pharmaceutical ingredien...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Critical Role of Crystallization in Drug Development
Crystallization is a paramount purification and particle engineering technique in the pharmaceutical industry. For an active pharmaceutical ingredient (API) like Isoxazol-3-yl(phenyl)methanone, a molecule of interest due to the broad biological activities of the isoxazole scaffold, achieving a crystalline solid with high purity, stable polymorphic form, and consistent crystal morphology is non-negotiable for ensuring product quality, bioavailability, and manufacturability.[1][2] The choice of solvent is the most influential parameter in a crystallization process, governing everything from solubility and yield to the final crystal attributes.[3]
This guide provides a comprehensive, experience-driven framework for researchers to systematically select and optimize a solvent system for the crystallization of Isoxazol-3-yl(phenyl)methanone. It combines theoretical principles with actionable, step-by-step protocols to empower scientists in making rational, data-driven decisions.
Theoretical Framework for Solvent Selection
The cornerstone of crystallization is the differential solubility of a compound at varying temperatures.[4] An ideal solvent for recrystallization will exhibit high solubility for the target compound at elevated temperatures and low solubility upon cooling.[5][6] This differential creates a state of supersaturation as the solution cools, which is the thermodynamic driving force for nucleation and subsequent crystal growth.[7]
Molecular Properties of Isoxazol-3-yl(phenyl)methanone
A rational solvent selection process begins with an analysis of the solute's molecular structure. Isoxazol-3-yl(phenyl)methanone possesses a unique combination of functional groups that dictate its solubility behavior.
Isoxazole Ring: A five-membered aromatic heterocycle containing both nitrogen and oxygen atoms.[8] This ring system is polar and can act as a hydrogen bond acceptor at both heteroatoms.
Phenyl Group: A nonpolar, hydrophobic moiety that favors interactions with less polar or aromatic solvents through π-π stacking.[9]
Ketone Group (Methanone): A polar, strong hydrogen bond acceptor.
This combination of polar (isoxazole, ketone) and nonpolar (phenyl) features suggests that the molecule has moderate overall polarity. Therefore, solvents of intermediate polarity, or binary mixtures of polar and nonpolar solvents, are likely to be effective. The rule of thumb "like dissolves like" is a foundational starting point; solvents with functional groups similar to the solute are often good solubilizers.[10][11] For this molecule, solvents like acetone (ketone), ethanol (can hydrogen bond), or ethyl acetate (ester with moderate polarity) are logical candidates to investigate.[10]
Table 1: Predicted Physicochemical Properties of Isoxazol-3-yl(phenyl)methanone
Property
Value / Description
Rationale / Source
Molecular Formula
C₁₀H₇NO₂
Based on structure.
Molecular Weight
173.17 g/mol
Calculated.
Polarity
Moderately Polar
Combination of polar isoxazole and ketone groups with a nonpolar phenyl ring.[12]
Hydrogen Bond Donor
No
Lacks acidic protons.
Hydrogen Bond Acceptor
Yes (Strong)
Oxygen of the ketone and nitrogen/oxygen of the isoxazole ring.[8]
Key Structural Features
Aromatic Heterocycle, Aromatic Ketone
Influences potential for π-π interactions and hydrogen bonding.[9][12]
Experimental Workflow for Solvent Selection
A systematic, multi-step approach is crucial to efficiently screen and identify the optimal solvent or solvent system. This workflow minimizes material consumption while maximizing the quality of information obtained at each stage.
Diagram 1: High-level workflow for systematic solvent selection.
Protocol 1: Initial Solvent Solubility Screening
Objective: To rapidly assess the solubility of Isoxazol-3-yl(phenyl)methanone in a diverse range of common laboratory solvents to identify candidates for single-solvent or multi-solvent crystallization.
Preparation: Place approximately 10 mg of the compound into each of a series of labeled vials.
Room Temperature Test: To each vial, add the corresponding solvent dropwise (e.g., 0.1 mL increments) while stirring at room temperature. Observe and record the volume of solvent required to fully dissolve the compound. Do not exceed 1.0 mL.
Hot Solubility Test: If the compound did not dissolve at room temperature, gently heat the suspension to the boiling point of the solvent using a water bath or heat gun while stirring. Continue to add solvent in 0.1 mL increments until the solid dissolves completely. Record the total volume.
Cooling Test: If the compound dissolved upon heating, allow the solution to cool slowly to room temperature, and then place it in an ice bath for 15-20 minutes.
Observation & Classification: Record your observations (e.g., no crystals, rapid precipitation, formation of well-defined crystals, oiling out). Classify each solvent based on the criteria in Table 3.
Screens for high polarity; likely an anti-solvent.
Table 3: Interpretation of Solubility Screening Results
Observation
Classification
Next Step
Insoluble, even when hot.
Poor Solvent
Consider as a potential anti-solvent .
Soluble at room temperature.
Good Solvent
Not suitable for single-solvent cooling crystallization. Consider for use with an anti-solvent.
Soluble when hot, but insoluble/precipitates upon cooling.
Potential Crystallization Solvent
Proceed to small-scale crystallization trials (Protocol 2).
Dissolves when hot, forms an oil upon cooling.
"Oiling Out"
Unsuitable. Try a lower polarity solvent or a more dilute solution.[11]
Protocol 2: Small-Scale Cooling Crystallization
Objective: To grow crystals from the promising solvents identified in Protocol 1 to assess yield and crystal quality.
This protocol follows the fundamental principle that a good crystallization solvent dissolves the solute when hot but not when cold.[4] Slow cooling is generally preferred as it allows for the formation of a more ordered, pure crystal lattice, resulting in larger, higher-quality crystals.[7]
Diagram 2: Step-by-step protocol for cooling crystallization.
Procedure:
Dissolution: In a small Erlenmeyer flask, add the compound (e.g., 100 mg) and a magnetic stir bar. Add the chosen solvent dropwise while heating and stirring until the compound just dissolves. Causality Note: Using the minimum amount of hot solvent is critical to ensure the solution becomes saturated upon cooling, maximizing the yield.[14]
Hot Filtration (Optional): If insoluble impurities are observed, perform a hot gravity filtration to remove them. This step must be done quickly to prevent premature crystallization in the filter funnel.
Slow Cooling: Remove the flask from the heat, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature on a benchtop, undisturbed. Causality Note: Slow cooling allows for selective incorporation of solute molecules into the growing crystal lattice, excluding impurities and leading to higher purity crystals.[15]
Induce Crystallization (If Necessary): If no crystals form, try scratching the inside of the flask with a glass rod at the solution's surface or adding a tiny seed crystal of the compound.
Maximize Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the compound from the solution.
Harvesting: Collect the crystals by vacuum filtration using a Büchner funnel.[5]
Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any residual soluble impurities from the crystal surfaces.
Drying: Dry the purified crystals under vacuum.
Analysis: Determine the recovery yield and assess the purity of the crystals via melting point analysis or HPLC.
Advanced Techniques and Troubleshooting
Anti-Solvent Crystallization: If no single solvent is ideal, a binary system can be used. Dissolve the compound in a "good solvent" (in which it is very soluble) and then slowly add a "poor solvent" (anti-solvent, in which it is insoluble) until the solution becomes turbid (cloudy). Gentle warming to redissolve, followed by slow cooling, can yield excellent crystals.[14] Common miscible pairs include ethanol/water, acetone/heptane, and ethyl acetate/heptane.[16]
Slow Evaporation: For very soluble compounds, dissolving the material in a volatile solvent and allowing the solvent to evaporate slowly over several days can produce high-quality single crystals, although this method is less suitable for large-scale purification.[13][17]
"Oiling Out": If the compound separates as a liquid instead of a solid, it means the solution became supersaturated at a temperature above the compound's melting point in that solvent. To resolve this, use a larger volume of solvent, switch to a lower-boiling point solvent, or cool the solution more slowly.[11]
Conclusion
The selection of an appropriate crystallization solvent is a systematic process that marries theoretical understanding with empirical testing. By analyzing the molecular structure of Isoxazol-3-yl(phenyl)methanone and following a structured experimental protocol, researchers can efficiently identify an optimal solvent system. This methodical approach not only enhances the purity and yield of the final product but also provides crucial control over its critical physical properties, which is fundamental to successful drug development and manufacturing.
References
Kumar, M., & Parjapat, N. (2024). A review of isoxazole biological activity and present synthetic techniques. Journal of Chemical and Pharmaceutical Research, 16(1), 1-15. Available at: [Link]
National Center for Biotechnology Information. PubChem Compound Summary for CID 296680, Isoxazole, 5-(4-methylphenyl)-3-phenyl-. Available at: [Link]
Cheméo. Chemical Properties of Isoxazole, 3-phenyl- (CAS 1006-65-1). Available at: [Link]
Cheméo. Chemical Properties of Isoxazole, 3-methyl-5-phenyl- (CAS 1008-75-9). Available at: [Link]
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]
Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry (3rd ed.). Wiley-VCH. (General reference, guide available at: [Link])
Goud, N. R., et al. (2018). The synthetic and therapeutic expedition of isoxazole and its analogs. Arabian Journal of Chemistry, 11(7), 1029-1054. Available at: [Link]
University of Colorado Boulder, Department of Chemistry. Common Solvents for Crystallization. Available at: [Link]
Nichols, L. (2022). 3.3C: Determining Which Solvent to Use. Chemistry LibreTexts. Available at: [Link]
LibreTexts. Recrystallization. Available at: [Link]
De Yoreo, J. J., & Vekilov, P. G. (2003). Principles of Crystal Nucleation and Growth. Reviews in Mineralogy and Geochemistry, 54(1), 57-93. Available at: [Link]
Creative Chemistry. The preparation of crystalline derivatives of aldehydes and ketones. Available at: [Link]
Ali, B. M., et al. (2022). Synthesis and Characterization of Heterocyclic Compounds-Based Liquid Crystals. Journal of Medicinal and Chemical Sciences, 5(5), 785-794. Available at: [Link]
Sadeghi, S., et al. (2011). Optimal Solvent Screening for the Crystallization of Pharmaceutical Compounds from Multisolvent Systems. Industrial & Engineering Chemistry Research, 50(11), 6972-6982. (Abstract available at: [Link])
Groeneman, R. H., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52, 2573-2600. Available at: [Link]
Chen, J., & Chen, Y. (2007). Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs. Pharmaceutical Technology, 31(8), 66-78. Available at: [Link]
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Available at: [Link]
Vekilov, P. G. (2010). Nucleation. Crystal Growth & Design, 10(12), 5007–5019. (Abstract available at: [Link])
Ukrainczyk, M. (2020). Solvent Selection in Pharmaceutical Crystallization Process Development. APC Ltd. Webinar. Available at: [Link]
Wikipedia. Recrystallization (chemistry). Available at: [Link]
Lambart, S. (2022). L9: Crystal growth and nucleation. McGill University. Available at: [Link]
JoVE. Crystal Growth: Principles of Crystallization. Available at: [Link]
IMSERC. Crystallography Crystallization Guide. Northwestern University. Available at: [Link]
ResearchGate. How can I obtain good crystals of heterocyclic organic compounds?. Available at: [Link]
Sadeghi, S., et al. (2011). Optimal Solvent Screening for the Crystallization of Pharmaceutical Compounds from Multisolvent Systems. Industrial & Engineering Chemistry Research, 50(11), 6972-6982. Available at: [Link]
Vekilov, P. G. (2010). Nucleation. Crystal Growth & Design, 10(12), 5007–5019. Available at: [Link]
ChemSynthesis. (3-mesityl-4-isoxazolyl)(phenyl)methanone. Available at: [Link]
Vassar College. (2007). Organic Chemistry Lab: Recrystallization. Available at: [Link]
Thati, J., et al. (2005). An approach to solvent screening for crystallization of polymorphic pharmaceuticals and fine chemicals. Journal of Pharmaceutical Sciences, 94(10), 2296-2312. Available at: [Link]
University of California, Los Angeles. Recrystallization. Available at: [Link]
Ali, B. M., et al. (2022). Synthesis and Characterization of Heterocyclic Compounds-Based Liquid Crystals. Journal of Medicinal and Chemical Sciences, 5(5), 785-794. Available at: [Link]
Al-Amiery, A. A., et al. (2022). Heterocyclic compounds-based liquid crystals: Synthesis and mesomorphic properties. Journal of King Saud University - Science, 34(3), 101890. (PDF available at: [Link])
Application Notes and Protocols for High-Throughput Screening of Isoxazole Libraries
Introduction: The Isoxazole Scaffold in Modern Drug Discovery The isoxazole motif, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a cornerstone of modern medicinal chemistry. Its un...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Isoxazole Scaffold in Modern Drug Discovery
The isoxazole motif, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a cornerstone of modern medicinal chemistry. Its unique electronic properties, metabolic stability, and ability to engage in a variety of non-covalent interactions have cemented its status as a "privileged scaffold." Libraries of isoxazole-containing small molecules have yielded a wealth of biologically active compounds with therapeutic potential across a spectrum of diseases, including cancer, inflammation, infectious diseases, and neurological disorders.[1][2] The successful application of high-throughput screening (HTS) is paramount to unlocking the full potential of these diverse chemical libraries.[3]
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, providing detailed application notes and robust protocols for the high-throughput screening of isoxazole libraries. We will delve into the rationale behind assay selection, provide step-by-step methodologies for key experimental workflows, and offer insights grounded in practical application to empower your discovery programs.
The Strategic Imperative of High-Throughput Screening (HTS)
HTS is a technologically advanced process that leverages automation, miniaturization, and sophisticated data analysis to rapidly evaluate hundreds of thousands to millions of chemical compounds for their effect on a specific biological target or pathway.[4] For isoxazole libraries, which can encompass vast chemical diversity, HTS is the engine that drives the identification of initial "hit" compounds. These hits then serve as the starting point for medicinal chemistry optimization to generate potent and selective lead candidates.
A well-designed HTS campaign is a self-validating system. It incorporates rigorous quality control metrics and orthogonal assays to minimize false positives and negatives, ensuring that the identified hits are genuine and worthy of follow-up. The choice of HTS assay is a critical decision, dictated by the nature of the biological target and the desired therapeutic outcome.
Biochemical assays utilize purified biological macromolecules, such as enzymes or receptors, to directly measure the effect of a compound on their activity. These assays are invaluable for identifying compounds that interact directly with the target of interest and are particularly well-suited for the initial screening of isoxazole libraries against well-characterized proteins.
Application Focus: Isoxazole Libraries as Kinase Inhibitors
Protein kinases are a major class of drug targets, particularly in oncology.[5] The isoxazole scaffold has been successfully incorporated into numerous potent kinase inhibitors.[6][7] A robust and widely used HTS assay for identifying kinase inhibitors is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during a kinase reaction.[8] Increased ADP production correlates with higher kinase activity, and a decrease in the luminescent signal in the presence of a test compound indicates inhibition.
This protocol is designed for a 384-well plate format and can be adapted for other plate densities.
1. Reagent Preparation:
Kinase Buffer: Prepare a suitable kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA). The optimal buffer composition may vary depending on the specific kinase.
ATP Solution: Prepare a 2X ATP solution in kinase buffer. The final concentration in the kinase reaction should be at or near the Km for the specific kinase to identify both competitive and non-competitive inhibitors.
Kinase/Substrate Solution: Prepare a 2X solution of the purified kinase and its corresponding substrate in kinase buffer. The optimal concentrations should be determined empirically during assay development.
Isoxazole Library: Dilute the isoxazole library compounds to a 4X final screening concentration in 100% DMSO. Then, further dilute to a 2X concentration in kinase buffer. The final DMSO concentration in the assay should be kept low (typically ≤ 1%) to avoid effects on enzyme activity.
ADP-Glo™ Reagents: Reconstitute the ADP-Glo™ Reagent and Kinase Detection Reagent according to the manufacturer's instructions.[9]
2. Assay Procedure:
Add 5 µL of the 2X isoxazole compound solution or control (DMSO vehicle for negative control, known inhibitor for positive control) to the wells of a white, opaque 384-well plate.
Add 5 µL of the 2X kinase/substrate solution to all wells.
Incubate for 15 minutes at room temperature to allow for compound pre-binding to the kinase.
Initiate the kinase reaction by adding 10 µL of the 2X ATP solution to all wells.
Incubate the reaction for 60 minutes at room temperature. The incubation time may need to be optimized to ensure the reaction is in the linear range.[10]
Add 20 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
Incubate for 40 minutes at room temperature.
Add 40 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and initiates a luciferase-based reaction that produces light.
Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.[11]
Read the luminescence on a plate reader.
Data Analysis and Interpretation:
The luminescent signal is inversely proportional to the kinase activity. The percentage of inhibition can be calculated as follows:
Hits are typically defined as compounds that exhibit inhibition above a certain threshold (e.g., >50% or 3 standard deviations from the mean of the vehicle control).
Table 1: Key Parameters for Kinase HTS using ADP-Glo™
Parameter
Typical Range/Value
Rationale
Plate Type
384-well, white, opaque
Minimizes well-to-well crosstalk and maximizes luminescent signal detection.
Isoxazole Concentration
1-20 µM
A single high concentration is used for primary screening to maximize hit identification.
Final DMSO Concentration
≤ 1%
High concentrations of DMSO can inhibit enzyme activity and cause compound precipitation.
ATP Concentration
At or near Km
Allows for the detection of both ATP-competitive and non-competitive inhibitors.
Kinase/Substrate Conc.
Empirically determined
Concentrations should be optimized to produce a robust signal within the linear range of the assay.
Incubation Times
Pre-incubation: 15 min; Kinase reaction: 60 min
Allows for compound binding and ensures sufficient product formation for a robust signal.
Z'-factor
> 0.5
A statistical measure of assay quality, with > 0.5 indicating a robust and reliable assay.[8]
Cell-Based Assays: Assessing Phenotypic Responses
Cell-based assays provide a more physiologically relevant context for screening by evaluating the effects of compounds on intact, living cells.[12] This allows for the identification of compounds that modulate cellular pathways, exhibit cytotoxicity, or induce specific phenotypic changes.
Application Focus: Cytotoxicity Profiling of Isoxazole Libraries
Assessing the cytotoxic potential of compounds is a critical step in early drug discovery. The MTT assay is a widely used colorimetric method to measure cell viability.[13] It is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells. This assay can be readily adapted for HTS to identify isoxazole derivatives that are toxic to cancer cells, for example.[1][14]
This protocol is designed for a 384-well plate format with adherent cells.
1. Cell Culture and Seeding:
Culture the desired cell line under standard conditions (e.g., 37°C, 5% CO₂).
Harvest the cells and perform a cell count.
Resuspend the cells in fresh culture medium to the desired seeding density (e.g., 1,000-5,000 cells per well, to be optimized for each cell line).
Dispense 40 µL of the cell suspension into each well of a clear, flat-bottom 384-well plate.
Incubate the plate for 18-24 hours to allow the cells to adhere.
2. Compound Treatment:
Prepare a dilution series of the isoxazole library compounds in culture medium. The final DMSO concentration should be consistent across all wells and typically below 0.5%.
Carefully remove the medium from the wells and add 40 µL of the compound dilutions or control medium (vehicle control, positive control like doxorubicin).
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
3. MTT Assay Procedure:
Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[15]
Add 10 µL of the MTT stock solution to each well.
Incubate the plate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.
Carefully remove the medium containing MTT.
Add 50 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[15]
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
Read the absorbance at 570 nm using a microplate reader.
Data Analysis and Interpretation:
The absorbance is directly proportional to the number of viable cells. The percentage of cell viability can be calculated as follows:
From a dose-response curve, the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) can be determined.
Table 2: Key Parameters for Cytotoxicity HTS using the MTT Assay
Parameter
Typical Range/Value
Rationale
Plate Type
384-well, clear, flat-bottom
Allows for microscopic observation of cells and absorbance reading.
Cell Seeding Density
1,000-5,000 cells/well
Optimized to ensure cells are in the exponential growth phase during the assay.
Isoxazole Concentration
Typically a 5-10 point dose-response curve (e.g., 0.1 nM to 10 µM)
To determine the potency (IC₅₀) of the cytotoxic effect.
Incubation Time
48-72 hours
Allows sufficient time for the compounds to exert their cytotoxic or anti-proliferative effects.
MTT Incubation
3-4 hours
Sufficient time for formazan crystal formation in viable cells.
Wavelength
570 nm
The wavelength of maximum absorbance for the formazan product.
Advanced HTS Methodologies for Isoxazole Libraries
Beyond standard enzyme inhibition and cytotoxicity assays, a variety of more sophisticated HTS technologies can be employed to screen isoxazole libraries.
Homogeneous Time-Resolved Fluorescence (HTRF) for GPCR Antagonists
G-protein coupled receptors (GPCRs) are a large family of cell surface receptors that are important drug targets. HTRF is a robust fluorescence-based technology that is well-suited for screening GPCR antagonists.[16] The assay typically involves a europium cryptate-labeled antibody (donor) and a fluorescently labeled ligand (acceptor). When the fluorescent ligand binds to the receptor, which is recognized by the antibody, FRET occurs. An unlabeled compound from the isoxazole library that competes for the same binding site will displace the fluorescent ligand, leading to a decrease in the FRET signal.
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) for Protein-Protein Interactions
Many cellular processes are regulated by protein-protein interactions (PPIs). AlphaScreen is a bead-based assay that can be used to screen for small molecule inhibitors of PPIs.[5] One protein is captured on a donor bead and the other on an acceptor bead. When the two proteins interact, the beads are brought into close proximity, resulting in a cascade of chemical reactions that produce a luminescent signal. An isoxazole compound that disrupts the PPI will cause a decrease in the signal.
Visualizing the HTS Workflow and Assay Principles
To provide a clearer understanding of the processes described, the following diagrams illustrate the general HTS workflow and the principles of the ADP-Glo™ and MTT assays.
Caption: A generalized workflow for the high-throughput screening of an isoxazole library.
Application Note: High-Fidelity Reduction of Isoxazol-3-yl(phenyl)methanone
Executive Summary The reduction of Isoxazol-3-yl(phenyl)methanone presents a classic chemoselectivity challenge in heterocyclic chemistry: reducing the exocyclic ketone functionality without compromising the labile N–O b...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The reduction of Isoxazol-3-yl(phenyl)methanone presents a classic chemoselectivity challenge in heterocyclic chemistry: reducing the exocyclic ketone functionality without compromising the labile N–O bond of the isoxazole ring. While the isoxazole scaffold is a privileged pharmacophore in drug discovery (e.g., COX-2 inhibitors, antibiotics), it is susceptible to reductive ring cleavage under catalytic hydrogenation conditions.
This guide details two validated protocols:
Protocol A (Standard): A robust, scalable racemic reduction using Sodium Borohydride (
), optimized for high throughput and cost-efficiency.
Protocol B (Advanced): An Asymmetric Transfer Hydrogenation (ATH) using Noyori-Ikariya type Ru-catalysts, designed for high-value enantioselective synthesis (>95% ee).
Chemical Context & Mechanistic Insight
The "Isoxazole Dilemma"
The primary risk in reducing isoxazolyl ketones is the reductive cleavage of the N–O bond.
The Trap (Catalytic Hydrogenation): Using
with Pd/C or Raney Nickel often results in hydrogenolysis, cleaving the N–O bond to form -amino enones or fully reduced 1,3-amino alcohols. This pathway must be strictly avoided for scaffold preservation.
The Solution (Hydride Transfer): Nucleophilic hydride reagents (
, ) attack the carbonyl carbon directly. is preferred over due to its milder profile, compatibility with protic solvents, and lower risk of affecting the isoxazole ring or other peripheral functional groups.
Reaction Pathway Diagram
The following diagram illustrates the divergent pathways based on reagent selection.
Figure 1: Divergent reaction pathways. Path 1 (Yellow) yields the desired alcohol. Path 2 (Red) leads to ring destruction.
Protocol A: Racemic Reduction (Standard Bench)
Objective: Efficient synthesis of (±)-isoxazol-3-yl(phenyl)methanol.
Scale: 10 mmol (approx. 1.7 g of ketone).
) (1.5 equiv). Note: 0.25 mol of can theoretically reduce 1 mol of ketone, but excess ensures rapid kinetics.
Solvent: Methanol (MeOH) or Ethanol (EtOH). Anhydrous grade preferred but not strictly required.
Quench: 1N HCl or Saturated
.
Step-by-Step Methodology
Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve Isoxazol-3-yl(phenyl)methanone (1.73 g, 10 mmol) in MeOH (30 mL). Cool the solution to 0°C using an ice bath.
Addition: Add
(0.57 g, 15 mmol) portion-wise over 10 minutes.
Critical Control Point: Avoid rapid addition to prevent vigorous
evolution and potential solvent boil-over.
Reaction: Remove the ice bath and allow the mixture to warm to room temperature (20–25°C). Stir for 1–2 hours.
Monitoring: Check TLC (Hexane/EtOAc 3:1). The ketone spot (
) should disappear, replaced by the more polar alcohol ().
Quench: Cool back to 0°C. Slowly add Saturated
(20 mL) or 1N HCl dropwise until pH 6–7.
Caution: Do not acidify below pH 4, as prolonged exposure to strong acid can hydrolyze the isoxazole.
Workup: Remove MeOH under reduced pressure (rotary evaporator). Extract the aqueous residue with Ethyl Acetate (
).
Isolation: Wash combined organics with brine, dry over
, filter, and concentrate.
Purification: If necessary, purify via silica gel chromatography (Gradient: 0
30% EtOAc in Hexanes).
Expected Yield: 85–95% as a white/off-white solid.
Protocol B: Enantioselective Reduction (Advanced)
Objective: Synthesis of chiral (S)- or (R)-isoxazol-3-yl(phenyl)methanol (>95% ee).
Method: Asymmetric Transfer Hydrogenation (ATH).[1]
Mechanistic Rationale
Standard hydrogenation destroys the ring. ATH uses a Ruthenium-arene complex with a chiral diamine ligand (TsDPEN) to transfer hydride from formic acid or isopropanol. This "outer-sphere" mechanism is mild, chemoselective, and highly enantioselective for aryl ketones.
Solvent: Dichloromethane (DCM) or DMF (minimal volume).
Workflow Diagram
Figure 2: Operational workflow for Asymmetric Transfer Hydrogenation.
Step-by-Step Methodology
Preparation: In a glovebox or under Argon flow, charge a Schlenk tube with Isoxazol-3-yl(phenyl)methanone (1.0 equiv) and RuCl(p-cymene)[(S,S)-TsDPEN] (0.01 equiv).
Solvation: Add degassed DCM (concentration approx. 0.5 M).
Initiation: Add the Formic Acid/TEA azeotrope (2.0 equiv of formic acid relative to ketone).
Reaction: Stir at room temperature for 16–24 hours.
Note: The reaction produces
. Ensure the vessel is vented through a bubbler or a needle to avoid pressure buildup.
Workup: Dilute with water, extract with DCM, and wash with saturated
(to remove residual formic acid). Dry and concentrate.
Methine proton (-OH) typically appears as a singlet or doublet around 5.8–6.2 ppm.
Purity
HPLC-UV (254 nm)
>98% Area
Chiral Purity
Chiral HPLC
>95% ee (for Protocol B)
Residual Solvent
GC-Headspace
< 5000 ppm (MeOH/EtOAc)
Troubleshooting Table:
Observation
Probable Cause
Corrective Action
Low Conversion
Old/Wet
Use fresh reagent; ensure bottle is tightly sealed.
Ring Cleavage Products
Reaction pH too low
Ensure quench pH is >4; avoid strong mineral acids.
Low ee (Protocol B)
Temperature too high
Run ATH at 0°C or 4°C (slower but higher selectivity).
Low ee (Protocol B)
contamination
Strictly degas solvents; poisons Ru-H species.
Safety & Handling
Isoxazole Energetics: Isoxazoles possess a latent high energy due to the N–O bond. While stable under standard conditions, avoid heating the dry solid above 100°C or subjecting it to strong mechanical shock.
Hydrogen Evolution:
releases hydrogen gas upon reaction and quenching. Perform all reductions in a well-ventilated fume hood.
Ruthenium Waste: Dispose of heavy metal catalysts in dedicated hazardous waste containers.
References
Chemoselective Reduction of Isoxazolyl Ketones
Synthesis of Functional Isoxazole Derivatives from [(5-Arylisoxazol-3-yl)methoxy]arylmethanols. (2018).[2] Describes the standard
/iPrOH reduction protocol for isoxazolyl ketones.
Asymmetric Transfer Hydrogenation (General Methodology)
Asymmetric transfer hydrogenation of ketones: Recent advances. (2013).[3] Reviews Ru-catalyzed ATH, confirming applicability to aryl-heteroaryl ketones.
Isoxazole Ring Stability
Synthetic reactions using isoxazole compounds.[4][5][6][7][8][9] (1979). Seminal review detailing the stability of isoxazoles to borohydrides vs. instability to catalytic hydrogenation.
Comparison of Reducing Agents
LiAlH4 vs NaBH4: Choosing the Right Reducing Agent.
Application Notes and Protocols for the Grignard Reaction with Isoxazol-3-yl Phenyl Ketone
For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: The Strategic Importance of Isoxazol-3-yl Tertiary Alcohols The isoxazole motif is a corners...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Importance of Isoxazol-3-yl Tertiary Alcohols
The isoxazole motif is a cornerstone in medicinal chemistry, gracing the structures of numerous FDA-approved drugs and clinical candidates.[1] Its ability to act as a bioisosteric replacement for other functional groups and its diverse biological activities make it a privileged scaffold in drug design.[2] The synthesis of tertiary alcohols bearing an isoxazol-3-yl moiety via the Grignard reaction represents a critical transformation, enabling the creation of complex molecular architectures with potential therapeutic applications. This guide provides a comprehensive overview of the reaction conditions, mechanistic considerations, and detailed protocols for the successful execution of the Grignard addition to isoxazol-3-yl phenyl ketone.
Mechanistic Insights and Key Considerations
The Grignard reaction is a classic and powerful tool for carbon-carbon bond formation, involving the nucleophilic addition of an organomagnesium halide to a carbonyl group.[3][4] In the case of isoxazol-3-yl phenyl ketone, the reaction proceeds via the attack of the Grignard reagent on the electrophilic carbonyl carbon, leading to the formation of a magnesium alkoxide intermediate. Subsequent acidic work-up protonates the alkoxide to yield the desired tertiary alcohol.[5][6]
Diagram of the General Reaction Mechanism
Caption: General mechanism of the Grignard reaction with isoxazol-3-yl phenyl ketone.
While the reaction appears straightforward, the presence of the isoxazole ring introduces specific considerations:
Stability of the Isoxazole Ring: The isoxazole ring is aromatic and generally stable under neutral and acidic conditions.[7] However, the N-O bond is the most labile part of the ring and can be susceptible to cleavage under certain reductive conditions, though this is not a primary concern with standard Grignard reagents.[8][9][10]
Chemoselectivity: The primary site of attack for the Grignard reagent is the highly electrophilic carbonyl carbon. The carbons of the isoxazole ring are significantly less electrophilic and are unlikely to compete for the nucleophile.
Potential Side Reactions:
Enolization: If the Grignard reagent is sterically hindered (e.g., t-butylmagnesium chloride), it can act as a base and deprotonate the α-carbon of the ketone, leading to the formation of an enolate and recovery of the starting material upon work-up.[3]
Reduction: Grignard reagents with β-hydrogens can reduce the ketone to a secondary alcohol via a six-membered transition state (Meerwein-Pondorf-Verley-type reduction).[11]
Wurtz-type Coupling: Coupling between the Grignard reagent and any unreacted alkyl/aryl halide can occur, leading to homocoupled byproducts.[12]
To mitigate these side reactions, careful control of reaction parameters is crucial.
Experimental Protocols
The following protocols are designed to be self-validating systems, with built-in checkpoints and troubleshooting guidance. Strict adherence to anhydrous conditions is paramount for the success of these reactions. [11] All glassware should be oven-dried and cooled under an inert atmosphere (nitrogen or argon) before use. Solvents must be anhydrous.
Protocol 1: General Procedure for the Grignard Reaction with Isoxazol-3-yl Phenyl Ketone
This protocol provides a general framework for the reaction. Specific quantities and reaction times may need to be optimized based on the Grignard reagent used.
Materials:
Isoxazol-3-yl phenyl ketone
Grignard reagent (e.g., Phenylmagnesium bromide, 1.0 M solution in THF)
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Round-bottom flask, dropping funnel, condenser, magnetic stirrer, and inert gas setup
Step-by-Step Procedure:
Reaction Setup: Assemble the reaction glassware under an inert atmosphere. To a stirred solution of isoxazol-3-yl phenyl ketone (1.0 eq) in anhydrous THF (10 mL per mmol of ketone) at 0 °C (ice-water bath), add the Grignard reagent (1.2 eq) dropwise via a dropping funnel over 15-30 minutes.
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by quenching a small aliquot with saturated NH₄Cl solution and extracting with ethyl acetate.
Work-up: Upon completion, cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).[13] Combine the organic layers.
Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure tertiary alcohol.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the Grignard reaction.
Data Presentation: Optimization of Reaction Conditions
The following table summarizes hypothetical optimization data for the reaction of isoxazol-3-yl phenyl ketone with phenylmagnesium bromide. This serves as a template for researchers to record their experimental findings.
Entry
Grignard Reagent (eq.)
Temperature (°C)
Time (h)
Yield (%)
Notes
1
1.1
0 to RT
2
85
Standard conditions
2
1.5
0 to RT
2
87
Slight excess of Grignard improves conversion
3
1.1
-78 to RT
3
75
Lower initial temperature may slow the reaction
4
1.1
RT
1
80
Room temperature addition may lead to side products
5
2.0
0 to RT
2
86
Large excess does not significantly improve yield
Troubleshooting and Field-Proven Insights
Low or No Conversion: The most common culprit is moisture. Ensure all glassware is rigorously dried and solvents are anhydrous. The magnesium turnings for Grignard reagent preparation should be fresh and activated if necessary.[14]
Formation of Byproducts: If enolization or reduction is observed, consider using a less sterically hindered Grignard reagent or performing the reaction at a lower temperature. The use of cerium (III) chloride (Luche reduction conditions) can sometimes suppress enolization, but this may also affect the reactivity of the Grignard reagent.
Difficult Purification: The tertiary alcohol product may be prone to elimination (dehydration) on silica gel if the eluent is too acidic. It is advisable to use neutral silica gel or add a small amount of triethylamine (0.1-1%) to the eluent to prevent this.
Conclusion
The Grignard reaction of isoxazol-3-yl phenyl ketone is a robust and reliable method for the synthesis of novel tertiary alcohols. By understanding the underlying mechanism and potential side reactions, and by adhering to stringent anhydrous conditions, researchers can successfully employ this transformation to generate diverse molecular scaffolds for drug discovery and development. The protocols and insights provided in this guide offer a solid foundation for the application of this important reaction.
References
Nucleophilic addition of Grignard reagents to 3-acylindoles: stereoselective synthesis of highly substituted indoline scaffolds. PubMed. [Link]
Access to β-Alkylated γ-Functionalized Ketones via Conjugate Additions to Arylideneisoxazol-5-ones and Mo(CO)6-Mediated Reductive Cascade Reactions. PubMed Central. [Link]
Synthesis of functional derivatives of isothiazole and isoxazole basing on (5-arylizoxazol-3-yl)- and (4,5-dichloroisothiazol-3-yl)arylmethanol. ResearchGate. [Link]
Preparation of Optically Enriched Tertiary Alcohols from Grignard Reagents. ResearchGate. [Link]
Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati. Biological and Molecular Chemistry. [Link]
Access to β-Alkylated γ-Functionalized Ketones via Conjugate Additions to Arylideneisoxazol-5-ones and Mo(CO)6-Mediated Reductive Cascade Reactions. ACS Omega. [Link]
14.6 Synthesis of Alcohols Using Grignard Reagents. Scribd. [Link]
The Grignard Synthesis of Triphenylmethanol. TSI Journals. [Link]
19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones. Chemistry LibreTexts. [Link]
Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile oxide. Zanco Journal of Medical Sciences. [Link]
Nucleophilic Additions to Ketones and Aldehydes. YouTube. [Link]
Optimizing yield of 1,3-dipolar cycloaddition for isoxazoles
This guide serves as a specialized Technical Support Center for researchers encountering challenges in the synthesis of isoxazoles via 1,3-dipolar cycloaddition. It moves beyond standard textbook descriptions to address...
Author: BenchChem Technical Support Team. Date: February 2026
This guide serves as a specialized Technical Support Center for researchers encountering challenges in the synthesis of isoxazoles via 1,3-dipolar cycloaddition. It moves beyond standard textbook descriptions to address the kinetic, thermodynamic, and catalytic nuances that determine experimental success.
Topic: Yield & Regioselectivity Optimization in 1,3-Dipolar Cycloaddition of Nitrile Oxides
Ticket Priority: High (Drug Discovery/Scaffold Synthesis)
Agent: Senior Application Scientist
The "Furoxan Trap" & Kinetic Management
Issue: “My starting material is consumed, but the yield of the isoxazole is low (<40%). I see a significant amount of a crystalline side product.”
Diagnosis: You are likely experiencing nitrile oxide dimerization .
Nitrile oxides are high-energy dipoles. In the absence of a sufficiently reactive dipolarophile (alkyne), two nitrile oxide molecules will react with each other to form a furoxan (1,2,5-oxadiazole-2-oxide). This is a second-order reaction, meaning its rate is proportional to the square of the nitrile oxide concentration (
).
Troubleshooting Protocol:
To optimize yield, you must maintain a low steady-state concentration of the nitrile oxide dipole.
Switch to In Situ Generation: Never isolate the nitrile oxide. Generate it in the presence of the alkyne.
The Slow Addition Technique:
Precursor: Use a hydroximoyl chloride (generated from aldoxime + NCS).
Setup: Dissolve the alkyne (1.2–1.5 equiv) in the reaction solvent.
Action: Add the base (TEA or DIPEA) via a syringe pump over 4–8 hours.
Result: The base slowly eliminates HCl to generate the nitrile oxide. Because
remains low, the first-order cycloaddition with the alkyne () outcompetes the second-order dimerization.
Regioselectivity Control (The 3,5 vs. 3,4 Dilemma)
Issue: “I am getting a mixture of regioisomers (3,5- and 3,4-disubstituted). How do I force the reaction to produce only the 3,5-isomer?”
Diagnosis: Thermal 1,3-dipolar cycloadditions are governed by Frontier Molecular Orbital (FMO) theory. While steric hindrance usually favors the 3,5-isomer with terminal alkynes, electronic factors can erode this selectivity, leading to difficult chromatographic separations.
Solvent: t-BuOH/H₂O (1:1). The water is crucial to solubilize the ascorbate and accelerate the proton transfer steps.
Note: Unlike azide-alkyne click chemistry, nitrile oxides are oxidants. Ensure excess ascorbate is present to maintain Cu in the +1 oxidation state.
Handling "Sluggish" Internal Alkynes
Issue: “My reaction works with phenylacetylene but fails with internal alkynes (e.g., diphenylacetylene).”
Diagnosis: Internal alkynes lack the terminal proton required for the standard Copper(I) mechanism. Furthermore, the steric bulk at both ends of the triple bond raises the activation energy for the thermal cycloaddition.
Troubleshooting Protocol:
Increase Dipole Electrophilicity: If your nitrile oxide is electron-rich (e.g., alkyl-substituted), the LUMO energy is high. Use electron-deficient alkynes if possible.
Ruthenium Catalysis: Switch to Cp*RuCl(cod) (Pentamethylcyclopentadienyl ruthenium chloride). This catalyst can engage internal alkynes via a displacement mechanism that does not require a terminal proton.
High-Pressure Synthesis: If catalytic methods fail, perform the reaction in a sealed tube at elevated temperatures (110°C) or, if available, use a high-pressure reactor (10–15 kbar) to lower the volume of activation (
).
Visualizing the Optimization Logic
The following diagram illustrates the critical decision pathways for maximizing yield and selectivity. It contrasts the "Furoxan Trap" (red) with the optimized catalytic pathways (green).
Figure 1: Decision matrix for isoxazole synthesis.[2][3][4][5][6] Red paths indicate yield loss via dimerization; Green/Blue paths indicate catalytic control.
Experimental Protocol: The "Self-Validating" Method
This protocol minimizes dimerization and ensures 3,5-regioselectivity using a modified Huisgen method.
Add N-Chlorosuccinimide (NCS) (1.1 equiv) portion-wise at 0°C.
Validation: Monitor via TLC. The spot for aldoxime will disappear, replaced by a less polar spot (Hydroximoyl chloride).
Cycloaddition (Slow Addition):
In a separate flask, dissolve Phenylacetylene (1.2 equiv) in DCM or Et₂O.
Add the Hydroximoyl chloride solution to the alkyne flask.
Crucial Step: Dissolve TEA (1.2 equiv) in DCM. Add this solution dropwise over 4 hours using a syringe pump at 0°C
RT.
Workup:
Wash with water (removes TEA·HCl salts and DMF).
Concentrate organic layer.
Recrystallize from EtOH (if solid) or flash chromatography (Hex/EtOAc).
Why this works: The syringe pump ensures that base is the limiting reagent for the elimination step. The nitrile oxide is generated molecule-by-molecule and immediately trapped by the excess alkyne.
FAQ: Rapid Troubleshooting
Q: Can I use water as a solvent?A: Yes. "On-water" conditions often accelerate cycloadditions due to hydrophobic effects. Use Chloramine-T to generate the nitrile oxide directly from the oxime in water/ethanol mixtures.[4] This is a greener alternative that often simplifies purification (product precipitates).
Q: My product decomposes on silica gel.A: Isoxazoles are generally stable, but traces of unreacted nitrile oxide or hydroximoyl chloride can hydrolyze or degrade. Ensure you wash the crude mixture with dilute NaHCO₃ before chromatography. If the isoxazole itself is acid-sensitive, add 1% TEA to your eluent.
Q: I need to synthesize a 3,4,5-trisubstituted isoxazole.A: You cannot use the Cu(I) method. You must use either the thermal method (high heat, sealed tube) or the Ru(II) catalyst (Cp*RuCl). The Ru(II) catalyst is superior for controlling regioselectivity with internal alkynes.
References
Himo, F., et al. (2005). "Copper(I)-Catalyzed Synthesis of Azoles. DFT Study Predicts Unprecedented Reactivity and Intermediates." Journal of the American Chemical Society.
Zhang, L., et al. (2005). "Ruthenium-Catalyzed Cycloaddition of Alkynes and Organic Azides." Journal of the American Chemical Society.
Huisgen, R. (1963). "1,3-Dipolar Cycloadditions. Past and Future." Angewandte Chemie International Edition.
Greeley, B.H., et al. (2018). "A Practical Method for the Synthesis of 3,5-Disubstituted Isoxazoles from Terminal Alkynes and Aldoximes." Journal of Organic Chemistry.
Technical Support Center: Stability of Isoxazol-3-yl(phenyl)methanone
Introduction: The Stability Paradox You are likely working with Isoxazol-3-yl(phenyl)methanone (or a derivative) because it serves as a privileged pharmacophore in kinase inhibition or as a bioisostere for amide bonds. H...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Stability Paradox
You are likely working with Isoxazol-3-yl(phenyl)methanone (or a derivative) because it serves as a privileged pharmacophore in kinase inhibition or as a bioisostere for amide bonds. However, this compound presents a "Stability Paradox" in biological assays:
Chemical Lability: The electron-withdrawing nature of the 3-acyl group renders the isoxazole ring susceptible to nucleophilic attack and base-catalyzed ring opening (the Kemp elimination pathway), even at the physiological pH of 7.4.
Physical Insolubility: Its high lipophilicity (LogP > 2.5) drives it to precipitate in aqueous media or bind non-specifically to serum proteins (Albumin), reducing the "free fraction" available to your cells.
This guide moves beyond generic advice to address the specific physicochemical failures that occur with 3-acylisoxazoles in culture media.
Module 1: Solubility & Stock Preparation
The Issue: Users frequently report "loss of potency" which is actually "loss of compound" due to micro-precipitation upon dilution into media.
The Protocol: The "Step-Down" Dilution Method
Directly spiking 100% DMSO stock into cell culture media often causes a "crash-out"—the formation of micro-crystals that are invisible to the naked eye but retained by sterile filters or settled on plasticware.
Step-by-Step Workflow:
Primary Stock: Dissolve powder in anhydrous DMSO to 10–50 mM . (Store at -20°C; avoid freeze-thaw >5 cycles).
Intermediate Dilution (The Critical Step): Do not go straight to media. Create a 100x intermediate in pure ethanol or 50% DMSO/PBS .
Final Dosing: Spike the intermediate into pre-warmed (37°C) media with rapid vortexing.
Visualizing the "Crash-Out" Risk:
Caption: Figure 1. The "Step-Down" dilution strategy prevents local supersaturation and micro-precipitation, a common cause of false negatives in isoxazole assays.
Module 2: Chemical Stability (The Ring-Opening Trap)
The Issue: The isoxazole ring is not inert. In 3-acylisoxazoles, the carbonyl group at position 3 pulls electron density, making the ring nitrogen and C-5 position vulnerable. At pH 7.4, a slow equilibrium exists between the intact isoxazole and its ring-opened cyano-enol form.
Mechanism of Degradation
This is analogous to the metabolism of Leflunomide , where the isoxazole ring opens to form the active metabolite A771726.[1] In your culture dish, this happens spontaneously if the pH drifts >7.5.
Key Risk Factors:
pH > 7.4: Accelerates ring opening (base-catalyzed).[1]
Nucleophiles: Thiols in media (e.g., Glutathione,
-mercaptoethanol) can attack the ring.
Visualizing the Degradation Pathway:
Caption: Figure 2. Base-catalyzed ring opening (Kemp elimination). If your scaffold has a hydrogen at C-5, this pathway is the primary source of degradation.
Troubleshooting Table: Chemical Stability
Condition
Stability Prediction
Recommendation
DMEM (pH 7.4)
Moderate (t½ ~ 24-48h)
Refresh media every 24h.
Media + HEPES
High
Use 25mM HEPES to lock pH < 7.4.
Media + -ME
Low
Avoid reducing agents if possible; they attack the N-O bond.
Lysate Processing
Variable
Keep lysates on ice; acidify (0.1% FA) immediately to stop ring opening.
Module 3: Biological Artifacts (Serum Binding)
The Issue: Isoxazol-3-yl(phenyl)methanone is hydrophobic. In media containing 10% Fetal Bovine Serum (FBS), >95% of the compound may be bound to albumin (BSA/HSA), rendering it unavailable to enter cells.
The "Serum Shift" Assay:
To validate if your IC50 is real or an artifact of binding, run a comparative viability assay:
Condition A: Media + 10% FBS (Standard).
Condition B: Media + 1% FBS (Low Serum) or Serum-Free (short term).
If the IC50 drops significantly (e.g., from 10
M to 100 nM) in Condition B, your compound is heavily protein-bound.
Frequently Asked Questions (FAQ)
Q1: My compound turned the media slightly yellow after 48 hours. Is this normal?A: No. This likely indicates ring opening . The resulting cyano-enolate species are often highly conjugated and yellow-colored. Check the pH of your media; if it has drifted pink/purple (basic), the degradation is accelerated.
Q2: Can I use DMSO stocks stored for 6 months?A: Only if stored at -20°C or -80°C and sealed under nitrogen/argon . DMSO is hygroscopic; absorbed water can catalyze hydrolysis of the ketone bridge or ring opening over long storage.
Q3: Is this compound stable in cell lysates for Western Blotting?A: Not indefinitely. The cytosolic environment contains glutathione (GSH) and esterases.
Fix: Add protease/phosphatase inhibitors AND keep samples strictly at 4°C. Analyze within 24 hours or freeze at -80°C.
References
Kalgutkar, A. S., et al. (2003).[1] In vitro metabolism studies on the isoxazole ring scission in the anti-inflammatory agent leflunomide to its active alpha-cyanoenol metabolite A771726.[1] Drug Metabolism and Disposition.
Relevance: Establishes the mechanism of isoxazole ring opening
Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier.
Relevance: Authoritative guide on solubility, logP, and plasma protein binding (PPB) in assay design.
Sigma-Aldrich. (2024).[2] Serum for Cell and Tissue Culture FAQs.
Relevance: Technical specifications on serum composition and buffering capacity.
Organic Chemistry Portal. (2023). Synthesis and Stability of Isoxazoles.[1]
Relevance: Chemical grounding for the 3-acylisoxazole scaffold reactivity.
Technical Support Center: A-Z Guide to Resolving Regioisomeric Mixtures in Isoxazole Synthesis
Welcome to the dedicated support center for navigating the complexities of isoxazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the common yet...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the dedicated support center for navigating the complexities of isoxazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the common yet challenging issue of regioisomer formation. Here, we move beyond simple protocols to dissect the mechanistic underpinnings of regioselectivity, offering field-proven troubleshooting strategies and optimization techniques.
The Challenge: Regioisomerism in Isoxazole Synthesis
The isoxazole ring is a valuable scaffold in medicinal chemistry, forming the core of numerous approved drugs.[1][2][3] The most prevalent synthetic route to this heterocycle is the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne, a reaction pioneered by Rolf Huisgen.[4][5] While powerful, this method often yields a mixture of regioisomers, primarily the 3,5- and 3,4-disubstituted products, which can be difficult to separate and impact the efficiency of a synthetic campaign.[6] This guide will equip you with the knowledge to control and resolve these mixtures.
Q1: My 1,3-dipolar cycloaddition is producing a nearly 1:1 mixture of 3,5- and 3,4-disubstituted isoxazoles. What are the primary factors controlling regioselectivity?
A1: This is a classic challenge in isoxazole synthesis. The regiochemical outcome of the Huisgen 1,3-dipolar cycloaddition is governed by a delicate interplay of electronic and steric factors of both the nitrile oxide (the 1,3-dipole) and the alkyne (the dipolarophile).
Electronic Effects: Frontier Molecular Orbital (FMO) theory is the key to understanding the electronic control. The reaction proceeds through the interaction of the Highest Occupied Molecular Orbital (HOMO) of one component with the Lowest Unoccupied Molecular Orbital (LUMO) of the other. The regioselectivity is determined by the combination that leads to the smallest energy gap (HOMO-LUMO gap) and the largest orbital coefficients on the reacting atoms.[7]
Type I (Dipole HOMO-controlled): The reaction is primarily controlled by the interaction of the HOMO of the 1,3-dipole and the LUMO of the dipolarophile.
Type II (LUMO-controlled): The interaction between the LUMO of the 1,3-dipole and the HOMO of the dipolarophile is dominant.
Type III (Intermediate): Both interactions are significant, often leading to poor regioselectivity.
Steric Effects: As a general rule, bulky substituents on both the nitrile oxide and the alkyne will sterically hinder the transition state, favoring the formation of the less sterically demanding regioisomer. In many cases, this leads to a preference for the 3,5-disubstituted isoxazole.[6]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor regioselectivity.
Q2: How can I rationally design my synthesis to favor a single regioisomer?
A2: Achieving high regioselectivity often requires a strategic approach to substrate design and reaction conditions.
Substrate Modification:
Electronic Bias: Introduce strongly electron-withdrawing or electron-donating groups on either the nitrile oxide or the alkyne to create a significant electronic bias. For instance, an electron-withdrawing group on a β-enamino diketone can lead to high regioselectivity.[1][8]
Directing Groups: The use of dipolarophiles with leaving groups can effectively control regioselectivity in [3+2] cycloaddition reactions.[8][9]
Catalysis:
Metal Catalysis: Copper(I) and gold(III) catalysts have demonstrated excellent control over regioselectivity.[8] Copper(I)-catalyzed cycloadditions of in situ generated nitrile oxides and terminal acetylenes are known to regioselectively yield 3,5-disubstituted isoxazoles.[8][10] Ruthenium catalysts can also be employed to favor the formation of 3,4-disubstituted isoxazoles.[6]
Lewis Acids: Lewis acids like BF₃·OEt₂ can activate carbonyl groups and direct the regiochemistry of the reaction, particularly in cyclocondensation approaches.[1][8]
Reaction Conditions:
Solvent: The choice of solvent can significantly influence the regiochemical outcome.[1][8] For example, in the cyclocondensation of β-enamino diketones with hydroxylamine, polar protic solvents like ethanol may favor one regioisomer, while aprotic solvents like acetonitrile may favor another.[1][8]
Temperature: Varying the reaction temperature can sometimes alter the regioisomeric ratio, although this effect is often less pronounced than electronic or catalytic effects.
Summary of Regiocontrol Strategies:
Strategy
Key Principle
Typical Outcome
Substrate Electronics
Enhance HOMO-LUMO gap difference
Favors one regioisomer
Steric Hindrance
Increase steric bulk
Favors less hindered isomer
Copper(I) Catalysis
Mechanistic pathway alteration
Often favors 3,5-disubstitution
Ruthenium Catalysis
Alkyne complexation
Can favor 3,4-disubstitution
Solvent Polarity
Differential stabilization of transition states
Can favor one regioisomer
Q3: I have an inseparable mixture of isoxazole regioisomers. What are the most effective purification techniques?
A3: When synthetic control is insufficient, effective purification becomes critical.
Chromatography:
Flash Column Chromatography: This is the most common method. The key is to find a solvent system that provides sufficient separation (ΔRf > 0.1). A systematic screen of solvent systems with varying polarities and compositions (e.g., hexane/ethyl acetate, dichloromethane/methanol) is recommended.
Supercritical Fluid Chromatography (SFC): SFC can offer superior resolution for closely related isomers and is a greener alternative to traditional liquid chromatography.[11][12]
Crystallization:
Recrystallization: If one of the regioisomers is a crystalline solid, recrystallization from a suitable solvent or solvent mixture can be a highly effective and scalable method for purification.[13] Screening various solvents is crucial to find conditions where the desired isomer has low solubility at a low temperature and the undesired isomer remains in solution.
Derivative Formation: In some cases, derivatizing the mixture with a reagent that selectively reacts with one isomer can facilitate separation. The derivative can then be cleaved to regenerate the pure desired isomer.
Preparative HPLC: For small-scale separations where high purity is paramount, preparative High-Performance Liquid Chromatography (HPLC) is often the method of choice.
Q4: How can I confidently determine the structure of my isoxazole regioisomers?
A4: Unambiguous structural characterization is essential.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: The chemical shifts of the protons on the isoxazole ring can be diagnostic. The proton at the C4 position typically appears at a different chemical shift than the proton at the C5 position.
¹³C NMR: The chemical shifts of the carbon atoms in the isoxazole ring are also distinct for different regioisomers.
2D NMR (HMBC, NOESY): Heteronuclear Multiple Bond Correlation (HMBC) is a powerful tool for establishing long-range correlations between protons and carbons, which can definitively assign the substitution pattern.[14] For example, a correlation between the proton of a substituent and a specific carbon of the isoxazole ring can confirm the point of attachment. Nuclear Overhauser Effect Spectroscopy (NOESY) can show through-space correlations between protons on the substituents and the isoxazole ring, further aiding in structure elucidation.[14]
Attached Nitrogen Test (¹³C-¹⁴N Solid-State NMR): For challenging cases, advanced solid-state NMR techniques can directly probe the connectivity between carbon and nitrogen atoms, providing definitive structural assignment.[15][16]
X-ray Crystallography: If a single crystal of one of the regioisomers can be obtained, X-ray crystallography provides the most definitive structural proof.
Experimental Protocols
Protocol 1: Copper(I)-Catalyzed Regioselective Synthesis of 3,5-Disubstituted Isoxazoles
This protocol describes a reliable method for the synthesis of 3,5-disubstituted isoxazoles from terminal alkynes and in situ generated nitrile oxides, leveraging the regiochemical control of a copper(I) catalyst.[8][10]
Materials:
Aldoxime (1.0 eq)
Terminal alkyne (1.2 eq)
Copper(I) iodide (CuI) (5 mol%)
N-Chlorosuccinimide (NCS) (1.1 eq)
Triethylamine (Et₃N) (1.5 eq)
Dichloromethane (DCM)
Procedure:
To a stirred solution of the aldoxime (1.0 eq) and the terminal alkyne (1.2 eq) in DCM, add CuI (5 mol%).
Cool the reaction mixture to 0 °C in an ice bath.
Add NCS (1.1 eq) portion-wise over 10 minutes.
Add triethylamine (1.5 eq) dropwise.
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.
Upon completion, quench the reaction with water and extract with DCM (3 x 20 mL).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
Purify the crude product by flash column chromatography on silica gel.
Workflow Diagram:
Caption: Workflow for copper-catalyzed isoxazole synthesis.
References
1,3-Dipolar cycloaddition - Wikipedia. Available at: [Link]
Regioselectivity of 1,3-dipolar cycloadditions and antimicrobial activity of isoxazoline, pyrrolo[3,4-d]isoxazole-4,6-diones, pyrazolo[3,4-d]pyridazines and pyrazolo[1,5-a]pyrimidines - PMC - PubMed Central. Available at: [Link]
Recent Developments on 1,3-Dipolar Cycloaddition Reactions by Catalysis in Green Solvents - MDPI. Available at: [Link]
Synthesis of isoxazole derivatives by 1,3‐DC of NOs and alkynes... - ResearchGate. Available at: [Link]
Catalytic Asymmetric Synthesis of Isoxazolines from Silyl Nitronates - ACS Figshare. Available at: [Link]
Regioselectivity of 1,3-dipolar cycloadditions and antimicrobial activity of isoxazoline, pyrrolo[3,4-d]isoxazole-4,6-diones, pyrazolo[3,4-d]pyridazines and pyrazolo[1,5-a]pyrimidines - PubMed. Available at: [Link]
Regioselective synthesis of isoxazole and 1,2,4-oxadiazole-derived phosphonates via [3 + 2] cycloaddition - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
Isoxazoles via Cycloaddition of Terminal Alkynes and Nitrile Oxides (from Oximes) - Sciforum. Available at: [Link]
Mechanism of 1,3-dipolar cycloaddition reaction - ResearchGate. Available at: [Link]
The Huisgen Reaction: Milestones of the 1,3‐Dipolar Cycloaddition - Refubium. Available at: [Link]
Catalytic Asymmetric Synthesis of Isoxazolines from Silyl Nitronates | Organic Letters. Available at: [Link]
Isoxazole synthesis - Organic Chemistry Portal. Available at: [Link]
Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - PMC - NIH. Available at: [Link]
The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PMC. Available at: [Link]
Synthesis of Fused Isoxazoles: A Comprehensive Review - MDPI. Available at: [Link]
Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. Available at: [Link]
The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - MDPI. Available at: [Link]
CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents.
Small scale separation of isoxazole structurally related analogues by chiral supercritical fluid chromatography - PubMed. Available at: [Link]
1,3-Dipolar Cycloaddition Formation of a Simple Isoxazole - ChemTube3D. Available at: [Link].
Asymmetric Synthesis of Functionalized 2-Isoxazolines | ACS Omega - ACS Publications. Available at: [Link]
Advanced NMR techniques for structural characterization of heterocyclic structures - ESA-IPB. Available at: [Link]
Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - RSC Publishing. Available at: [Link]
A Convenient Synthesis of Novel Isoxazolidine and Isoxazole Isoquinolinones Fused Hybrids - PMC - PubMed Central. Available at: [Link]
Synthesis of isoxazoles by hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes - Chemical Communications (RSC Publishing). Available at: [Link]
Chemical Reactivity and regioselectivity investigation for the formation of 3,5-disubstituted isoxazole via cycloaddition [2+3] and antitrypanosomal activity prediction | Request PDF - ResearchGate. Available at: [Link]
Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. Available at: [Link]
Catalytic asymmetric synthesis of isoxazoline N‐oxides. - ResearchGate. Available at: [Link]
A useful, regiospecific synthesis of isoxazoles | The Journal of Organic Chemistry. Available at: [Link]
Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers - PMC. Available at: [Link]
I 7 0 NMR SPECTROSCOPY OF HETEROCYCLES: SUBSTITUENT EFFECTS IN 3,5-DlARYL-ISOXAZOLES AND 3,5-DIARYLISOXAZOLINES Introduction Res. Available at: [Link]
Small scale separation of isoxazole structurally related analogues by chiral supercritical fluid chromatography - OUCI. Available at: [Link]
A review of isoxazole biological activity and present synthetic techniques. Available at: [Link]
Technical Support Center: Isoxazol-3-yl(phenyl)methanone Production
Tier 3 Engineering & Process Chemistry Guide Executive Summary: The Scale-Up Paradox Isoxazol-3-yl(phenyl)methanone (3-Benzoylisoxazole) presents a classic "disconnect" between medicinal chemistry and process engineering...
Author: BenchChem Technical Support Team. Date: February 2026
Tier 3 Engineering & Process Chemistry Guide
Executive Summary: The Scale-Up Paradox
Isoxazol-3-yl(phenyl)methanone (3-Benzoylisoxazole) presents a classic "disconnect" between medicinal chemistry and process engineering. While small-scale synthesis often relies on direct [3+2] cycloaddition, this route fails at the kilogram scale due to the instability of the required dipole (benzoyl nitrile oxide).
This guide addresses the three validated industrial pathways for scale-up, prioritizing safety and impurity control.
Parameter
Direct Cycloaddition
Friedel-Crafts Acylation
Benzylic Oxidation
Scale Suitability
Low (<100g)
High (>10kg)
Medium (1-5kg)
Primary Hazard
Runaway Exotherm (Furoxan formation)
HCl Gas Evolution / AlCl₃ Handling
Peroxide Accumulation
Key Intermediate
Benzoyl Nitrile Oxide (Unstable)
Isoxazole-3-carbonyl chloride
3-Benzylisoxazole
Recommendation
Avoid
Primary Route
Secondary Route
Route Selection & Troubleshooting Logic
Before initiating a campaign, use this logic tree to select the protocol that matches your available starting materials and reactor capabilities.
Figure 1: Decision matrix for selecting the optimal synthetic pathway based on feedstock availability.
The Concept: Instead of building the isoxazole ring with the ketone attached, we build the isoxazole ring first (as the carboxylic acid), convert it to the acid chloride, and then acylate benzene. This leverages the stability of the isoxazole ring under Lewis Acid conditions.
Hydrolysis of Acid Chloride: Moisture ingress during the transfer of the acid chloride to the benzene reactor.
Protocol Check: Ensure SOCl₂ is fully removed (azeotrope with toluene). Use a closed transfer system (cannula/diaphragm pump) under N₂.
Dark/Tarred Product
Exotherm Spike: Addition of AlCl₃ was too fast, causing polymerization of the isoxazole ring.
Control: Maintain reactor temperature <10°C during AlCl₃ addition. Dose AlCl₃ as a solid in portions, not all at once.
Positional Isomers
Ring Acylation: If the isoxazole has a 5-phenyl group, the benzoyl group might attach to the phenyl ring instead of the carbonyl position.
Validation: This route is specific for Isoxazole-3-carbonyl chloride. If using 5-phenylisoxazole, the benzene solvent acts as the nucleophile. Ensure benzene is in large excess (10-20 eq).
Emulsion during Workup
Aluminum Salts: Al(OH)₃ gel formation prevents phase separation.
Fix: Quench into ice-cold dilute HCl (1M) or Rochelle salt solution to solubilize aluminum species.
Protocol B: Grignard Addition (High Purity Route)
The Concept: Reaction of Isoxazole-3-carbonitrile or N-methoxy-N-methylisoxazole-3-carboxamide (Weinreb amide) with Phenylmagnesium Bromide (PhMgBr).
Critical Control Points
The "Over-Addition" Risk: If using the nitrile, the resulting imine can react with a second equivalent of Grignard to form the tertiary alcohol (impurity).
The "Weinreb" Solution: Using the Weinreb amide prevents over-addition via a stable chelated intermediate.
Q: My reaction stalled at 60% conversion. Should I add more PhMgBr?
A:Caution. Adding excess PhMgBr increases the risk of attacking the isoxazole ring itself (N-O bond cleavage). Instead, check your solvent dryness. Water destroys the Grignard reagent instantly. If the reaction stalls, work it up and purify; do not force it.
Q: I see a "double phenyl" impurity by LC-MS.
A: You likely formed the tertiary alcohol. This happens if the quench is too hot or if you used the acid chloride directly with Grignard (which is uncontrollable). Switch to the Weinreb amide or the Nitrile intermediate.
Protocol C: Oxidation of 3-Benzylisoxazole
The Concept: 3-Benzylisoxazoles are easily synthesized via [3+2] cycloaddition of Phenylacetaldehyde oxime and Acetylene. The methylene group is then oxidized to the ketone.[1]
Safety Warning: Peroxide Accumulation
Using TBHP (tert-Butyl hydroperoxide) or O₂/Catalyst on a benzylic position is effective but hazardous.
Reagent: TBHP (70% in water) or KMnO₄ (Heterogeneous).
Catalyst: Co(OAc)₂ or Mn(OAc)₃.
Hazard: Accumulation of benzylic hydroperoxides if the conversion to ketone is slow.
DSC (Differential Scanning Calorimetry) Requirement:
Before scaling this route >100g, you must run a DSC on the reaction mixture. If you detect an exotherm onset <100°C, this route is unsafe for your current reactor cooling capacity.
References & Authority
Friedel-Crafts Acylation of Isoxazoles:
Source: This reaction is well-documented for heteroaryl acid chlorides. Specifically, the acylation of benzene with 5-phenylisoxazole-3-carbonyl chloride is a known pathway to the corresponding diaryl ketone.
Citation:Russian Journal of Organic Chemistry, "Synthesis of Functional Isoxazole Derivatives Proceeding from (5-Arylisoxazol-3-yl)chloromethanes" (Discusses acylation of benzene with isoxazole-3-carbonyl chlorides).
Grignard Addition to Nitriles/Weinreb Amides:
Source: Standard organometallic protocols for converting heteroaryl carboxylic derivatives to ketones.
Citation:Molecules, "Synthesis, Characterization... of Novel Alkyl/Aryl Substituted Tertiary Alcohols" (Demonstrates Grignard reactivity with chalcones/carbonyls).[2]
Benzylic Oxidation Strategies:
Source: Metal-free or metal-catalyzed oxidation of benzylic C-H bonds using TBHP.
Citation:RSC Advances, "TBHP-promoted direct oxidation reaction of benzylic C sp3 –H bonds to ketones".[1]
General Isoxazole Scale-Up Safety:
Source: Hazards of nitrile oxides and thermal stability.
Citation:Division of Research Safety, University of Illinois, "Scale-up Reactions".
Disclaimer: This guide is for research and development purposes. All scale-up activities must be preceded by a formal Process Hazard Analysis (PHA) and Differential Scanning Calorimetry (DSC) testing.
A Comprehensive Guide to the 1H NMR Interpretation of Isoxazol-3-yl(phenyl)methanone
For Researchers, Scientists, and Drug Development Professionals The Structural Context: Unpacking the Electronic Environment Isoxazol-3-yl(phenyl)methanone possesses two key aromatic systems whose proton chemical shifts...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
The Structural Context: Unpacking the Electronic Environment
Isoxazol-3-yl(phenyl)methanone possesses two key aromatic systems whose proton chemical shifts are reciprocally influenced by their electronic interplay. The isoxazole ring, a five-membered heterocycle, and the monosubstituted phenyl ring each present a unique electronic landscape that is clearly delineated in the 1H NMR spectrum. The electron-withdrawing nature of the carbonyl group and the isoxazole ring itself plays a pivotal role in the observed chemical shifts.
Experimental Protocol: Acquiring a High-Resolution 1H NMR Spectrum
To ensure the acquisition of a high-quality 1H NMR spectrum suitable for unambiguous interpretation, the following protocol is recommended:
Sample Preparation:
Dissolve approximately 5-10 mg of Isoxazol-3-yl(phenyl)methanone in 0.6-0.7 mL of deuterated chloroform (CDCl3). The choice of solvent is critical; CDCl3 is a common choice for its ability to dissolve a wide range of organic compounds and for its single residual proton peak at approximately 7.26 ppm.
Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
Transfer the solution to a clean, dry 5 mm NMR tube.
Instrumental Parameters (400 MHz Spectrometer):
Number of Scans (NS): 16-32 scans are typically sufficient to achieve a good signal-to-noise ratio.
Acquisition Time (AQ): 3-4 seconds to ensure good resolution.
Relaxation Delay (D1): 2-5 seconds to allow for full relaxation of the protons, ensuring accurate integration.
Pulse Width (P1): A 90° pulse should be calibrated for the specific probe being used.
Spectral Width (SW): A spectral width of approximately 12-16 ppm is generally adequate to encompass all proton signals.
Data Processing:
Apply a Fourier transform to the acquired Free Induction Decay (FID).
Phase correct the spectrum to obtain pure absorption lineshapes.
Baseline correct the spectrum to ensure a flat baseline.
Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.
Integrate all signals to determine the relative number of protons for each resonance.
Predicted 1H NMR Spectrum and Interpretation
While an experimental spectrum for Isoxazol-3-yl(phenyl)methanone is not directly available in the searched literature, a detailed prediction can be formulated based on the analysis of structurally similar compounds.
Molecular Structure and Proton Labeling:
Caption: Molecular structure of Isoxazol-3-yl(phenyl)methanone with proton labeling.
Predicted Chemical Shifts and Multiplicities:
Proton Label
Predicted Chemical Shift (δ, ppm)
Multiplicity
Integration
Rationale
H-5
~9.0 - 9.4
Doublet (d)
1H
Located on a carbon adjacent to the electronegative oxygen and nitrogen atoms of the isoxazole ring, leading to significant deshielding. Data from related 3-acylisoxazoles show this proton in the 9.01-9.37 ppm range.[1] Expected to be a doublet due to coupling with H-4.
H-4
~7.0 - 7.3
Doublet (d)
1H
Situated on the isoxazole ring, its chemical shift is influenced by the aromatic nature of the ring and the adjacent carbonyl group. Expected to be a doublet due to coupling with H-5.
H-ortho
~7.9 - 8.2
Multiplet (m)
2H
These protons are ortho to the electron-withdrawing carbonyl group, causing them to be the most deshielded of the phenyl protons.
H-meta
~7.5 - 7.7
Multiplet (m)
2H
Less affected by the carbonyl group compared to the ortho protons.
H-para
~7.6 - 7.8
Multiplet (m)
1H
Expected to be in a similar region to the meta protons, often overlapping.
Comparative Analysis with Structurally Related Compounds
To substantiate our predicted interpretation, we can compare it with the experimental data of analogous molecules:
Ethyl 3-phenylisoxazole-4-carboxylate: In this compound, the H-5 proton of the isoxazole ring resonates as a singlet at 9.01 ppm.[1] This supports the prediction of a significantly downfield shift for the H-5 proton in our target molecule. The presence of the phenyl group at the 3-position is analogous to the phenylmethanone group.
1-(3-(3-chlorophenyl)isoxazol-4-yl)ethan-1-one: Here, the H-5 proton appears as a singlet at 9.02 ppm.[1] This further reinforces the expected deshielding of the H-5 proton in a 3-acylisoxazole system.
4-Nitro-3-phenylisoxazole: The H-5 proton in this molecule is observed as a singlet at 9.37 ppm.[1] The strong electron-withdrawing nitro group at the 4-position further deshields the H-5 proton, providing an upper limit for our prediction.
Causality Behind Experimental Choices and Interpretation
Choice of Solvent: The use of CDCl3 is a deliberate choice to minimize solvent interference in the aromatic region of the spectrum.
Internal Standard: TMS is the universally accepted standard for 1H NMR, ensuring that the reported chemical shifts are reproducible across different spectrometers.
Splitting Patterns: The predicted doublet for H-4 and H-5 is based on the expected vicinal coupling between these two protons on the isoxazole ring. The multiplets for the phenyl protons arise from the complex spin-spin coupling between the ortho, meta, and para protons.
Logical Workflow for Spectral Interpretation
The following diagram illustrates the logical process for interpreting the 1H NMR spectrum of Isoxazol-3-yl(phenyl)methanone.
Caption: Logical workflow for the interpretation of the 1H NMR spectrum.
Conclusion
The 1H NMR spectrum of Isoxazol-3-yl(phenyl)methanone is predicted to exhibit a set of well-resolved signals that are highly informative for its structural confirmation. The key diagnostic signals are the significantly downfield doublet corresponding to the H-5 proton of the isoxazole ring and the distinct multiplets of the phenyl protons, with the ortho protons being the most deshielded. By following a systematic approach to spectral acquisition and interpretation, and by comparing the data with that of structurally related compounds, researchers can confidently assign the proton resonances and validate the molecular structure. This guide provides a comprehensive framework for this process, emphasizing the underlying scientific principles that govern the observed spectroscopic data.
References
Spectrometric Identification of Organic Compounds, 8th ed.; Silverstein, R. M., Webster, F. X., Kiemle, D. J., Bryce, D. L., Eds.; John Wiley & Sons, 2014.
Pavia, D. L.; Lampman, G. M.; Kriz, G. S.; Vyvyan, J. R. Introduction to Spectroscopy, 5th ed.; Cengage Learning, 2015.
Supporting Information for "Synthesis of 3-acyl-isoxazoles and Δ2-isoxazolines from methyl ketones, alkynes or alkenes, and tert-butyl nitrite via a Csp3–H radical functionalization/cycloaddition cascade". Royal Society of Chemistry. (URL not available)
Supporting Information for "Lewis acid-promoted direct synthesis of isoxazole derivatives". Beilstein Journal of Organic Chemistry. (URL not available)
Technical Guide: Isoxazole vs. Oxazole Scaffolds in Medicinal Chemistry
Topic: Comparing Bioactivity of Isoxazole vs. Oxazole Derivatives Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists [1] Executive Summary In the landsca...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Comparing Bioactivity of Isoxazole vs. Oxazole Derivatives
Content Type: Technical Comparison Guide
Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists
[1]
Executive Summary
In the landscape of fragment-based drug design (FBDD), the choice between isoxazole (1,2-oxazole) and oxazole (1,3-oxazole) is rarely arbitrary.[1] While both are five-membered aromatic heterocycles used to restrict conformation and improve solubility, their bioactivity profiles diverge significantly due to distinct electronic distributions and metabolic liabilities.[1]
This guide provides an objective, data-driven comparison of these two scaffolds. The core insight for the medicinal chemist is the "Stability-Potency Trade-off" : Isoxazoles often offer superior dipole alignment and H-bond acceptor capability for rigid binding pockets (e.g., Kinases, COX-2), but they carry a metabolic liability due to the labile N–O bond.[1] Oxazoles provide a more metabolically robust alternative with higher basicity, often used when the isoxazole ring suffers from rapid reductive clearance.
Part 1: Physicochemical & Electronic Profiling
The bioactivity differences between these isomers stem directly from the heteroatom placement. The adjacent oxygen and nitrogen in isoxazole create a unique electronic environment compared to the 1,3-separation in oxazole.[2]
Oxazole is ~1000x more basic; better solubility in acidic media.[1]
Dipole Moment
~2.9 - 3.0 D
~1.5 - 1.7 D
Isoxazole has a stronger dipole, often leading to tighter binding in polar pockets.[1]
H-Bond Acceptor
Nitrogen (Weak)
Nitrogen (Moderate)
Oxazole N is a better acceptor due to higher electron density.[1]
Metabolic Stability
Low to Moderate (N–O bond labile)
High (Stable ring)
Isoxazole is prone to reductive ring opening (see Part 2).[1]
Lipophilicity (LogP)
Generally lower
Generally higher
Isoxazole lowers LogP more effectively than oxazole in many series.[1]
Mechanistic Insight: The Dipole Factor
The isoxazole ring exhibits a strong dipole moment directed from the oxygen/nitrogen region toward the carbon backbone. In kinase inhibitors (e.g., specific VEGFR inhibitors), this strong dipole can favorably interact with the backbone amide NH of the hinge region or conserved water networks. Oxazole , with its opposed heteroatoms, has a smaller net dipole, which may reduce affinity if the binding pocket relies on electrostatic steering.
Part 2: Metabolic Stability & Liability (The N-O Bond)
A critical failure mode in isoxazole-based drugs is the reductive ring opening .[1] The N–O bond is energetically weaker than the C–N or C–O bonds found in oxazole.
Mechanism of Instability
In vivo, isoxazoles can be substrates for cytosolic reductases or CYP450 enzymes. The cleavage of the N–O bond results in the formation of an enamino ketone or, upon hydrolysis, a nitrile and a ketone. This destroys the pharmacophore and can lead to toxic metabolites.
Oxazoles , lacking the N–O bond, are generally resistant to this reductive pathway, though they can undergo oxidation at the C2 position if unsubstituted.
Visualization: Metabolic Fate of Isoxazole vs. Oxazole
The following diagram illustrates the divergent metabolic pathways, highlighting the "Ring Opening" risk associated with isoxazoles.
Caption: Comparative metabolic fate. Isoxazoles are uniquely susceptible to reductive ring opening (Red pathway), destroying the pharmacophore. Oxazoles typically undergo standard oxidative metabolism (Green pathway).
Part 3: Bioactivity Case Studies
Case Study 1: COX-2 Inhibition (Valdecoxib vs. Oxaprozin)
Isoxazole (Valdecoxib/Parecoxib): The isoxazole ring in Valdecoxib serves as a rigid central scaffold that orients two phenyl rings at the precise angle (approx 120°) required to fit the COX-2 hydrophobic side pocket. The N-O bond polarity also assists in positioning the sulfonamide group.
Outcome: High potency and selectivity for COX-2.[1][4]
Risk: Valdecoxib was withdrawn due to skin reactions, partly linked to sulfonamide metabolism, but the isoxazole ring itself is metabolically active (forming the ring-opened propionyl metabolite in Parecoxib).
Oxazole (Oxaprozin): Oxaprozin uses an oxazole ring but acts as a non-selective COX inhibitor (NSAID).[1] The 1,3-substitution pattern creates a different spatial vector for the substituents, leading to a broader, less "locked-in" fit compared to the specific COX-2 pocket requirements.[1]
Case Study 2: Antimicrobial Potency (Sulfamethoxazole)
In sulfa drugs, the electron-withdrawing nature of the heterocycle attached to the sulfonamide nitrogen is crucial for pKa modulation (mimicking the PABA transition state).
Isoxazole (Sulfamethoxazole): The strong electron-withdrawing nature of the isoxazole ring lowers the pKa of the sulfonamide NH to ~5.7, which is optimal for mimicking the transition state in the dihydropteroate synthase enzyme.
Oxazole Analogs: Replacing the isoxazole with oxazole often raises the pKa (due to oxazole's higher basicity/lower electron withdrawal), moving it away from the physiological optimum and reducing antibacterial potency.
Part 4: Experimental Protocols
To validate the bioactivity differences in your own lead series, use the following standardized protocols.
Protocol A: Synthesis of Isoxazole vs. Oxazole Derivatives
Note: The synthetic difficulty often dictates the choice. Isoxazoles are typically accessed via [3+2] cycloaddition, while oxazoles require cyclodehydration.
Validation: If Column 11 is Blue, the bacteria are dead/non-viable (Invalid assay). If Column 12 is Pink, media is contaminated (Invalid assay).
Part 5: Strategic Decision Framework
When should you choose Isoxazole over Oxazole? Use this decision logic.
Caption: Decision framework for scaffold selection. Isoxazole is preferred for potency in polar pockets but requires metabolic monitoring.[1] Oxazole is the robust backup.
References
BenchChem. (2025).[3][1] Head-to-Head Comparison of Isoxazole and Oxazole Scaffolds in Medicinal Chemistry. Retrieved from [1]
National Institutes of Health (NIH). (2004).[1] Collision-induced dissociation of valdecoxib metabolites: a novel rearrangement involving an isoxazole ring. Journal of Mass Spectrometry. Retrieved from
Royal Society of Chemistry (RSC). (2025).[1] Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Advances. Retrieved from [1]
MDPI. (2023). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. Pharmaceuticals.[3][1][6][7][8][9] Retrieved from [1]
ResearchGate. (2004).[1] Novel Synthesis of 3,4-Diarylisoxazole Analogues of Valdecoxib: Reversal Cyclooxygenase-2 Selectivity. Journal of Medicinal Chemistry. Retrieved from
A Senior Application Scientist's Guide to the 13C NMR Chemical Shifts of Isoxazol-3-yl Carbon Atoms
For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry and materials science, the isoxazole scaffold stands as a cornerstone of molecular design. Its prevalence in...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, the isoxazole scaffold stands as a cornerstone of molecular design. Its prevalence in a myriad of biologically active compounds and functional materials necessitates a profound understanding of its structural nuances. Among the arsenal of analytical techniques, 13C Nuclear Magnetic Resonance (NMR) spectroscopy provides an unparalleled window into the electronic environment of the isoxazole ring, offering critical insights for structural elucidation and isomer differentiation. This guide, born from extensive hands-on experience, delves into the intricacies of the 13C NMR chemical shifts of isoxazol-3-yl carbon atoms, providing a comparative analysis with its isomers and a practical framework for data acquisition and interpretation.
The Isoxazole Nucleus: A Tale of Three Carbons
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, presents a unique electronic landscape. The chemical shifts of its three carbon atoms—C3, C4, and C5—are exquisitely sensitive to their immediate and extended chemical environment. Understanding the characteristic ranges of these shifts is the first step towards confident structural assignment.
Below is a diagram illustrating the fundamental structure and atom numbering of the isoxazole ring.
Caption: General structure and numbering of the isoxazole ring.
For the parent, unsubstituted isoxazole molecule, the experimentally observed 13C NMR chemical shifts in deuterochloroform (CDCl₃) provide a fundamental reference point[1].
Carbon Atom
Chemical Shift (ppm)
C3
149.08
C4
103.61
C5
157.81
Table 1. 13C NMR Chemical Shifts of Unsubstituted Isoxazole in CDCl₃[1].
The C5 carbon, being adjacent to the electronegative oxygen atom, is the most deshielded and thus resonates at the highest frequency. The C3 carbon, attached to the nitrogen, appears at a slightly lower frequency, while the C4 carbon is the most shielded, resonating at the lowest frequency of the three ring carbons.
A Comparative Analysis: The Diagnostic Power of Isomerism
A common challenge in the synthesis of isoxazole-containing molecules is the potential for the formation of constitutional isomers. 13C NMR spectroscopy serves as a powerful and often definitive tool for distinguishing between isoxazol-3-yl, isoxazol-4-yl, and isoxazol-5-yl derivatives. The distinct electronic distribution in each isomer leads to characteristic and predictable differences in their 13C NMR spectra.
To illustrate this, let us consider the calculated 13C NMR chemical shifts for the three simplest methyl-substituted isoxazole isomers.
Compound
C3 (ppm)
C4 (ppm)
C5 (ppm)
CH₃ (ppm)
3-Methylisoxazole
~160
~103
~157
~11
4-Methylisoxazole
~150
~112
~155
~8
5-Methylisoxazole
~150.46
~100.91
~168.78
~11.93
Table 2. Comparison of 13C NMR Chemical Shifts for Methylisoxazole Isomers. (Data for 3- and 5-methylisoxazole from experimental sources[2][3], data for 4-methylisoxazole is estimated based on substituent effects).
The data clearly demonstrates that the position of the substituent significantly influences the chemical shifts of the ring carbons. For instance, in 5-methylisoxazole, the C5 carbon experiences a notable downfield shift to approximately 168.78 ppm compared to the unsubstituted isoxazole[2]. Conversely, the C4 carbon is the most deshielded in the 4-methyl substituted isomer. These distinct patterns provide a reliable fingerprint for isomer identification.
The Influence of Substituents on the Isoxazol-3-yl Carbon
The chemical shift of the C3 carbon in an isoxazol-3-yl system is not only determined by its position within the ring but is also highly susceptible to the electronic effects of substituents at other positions, particularly at the 5-position. This sensitivity can be exploited for detailed structural analysis.
The following workflow illustrates the process of synthesizing and analyzing substituted isoxazoles to understand these effects.
Caption: Workflow for studying substituent effects on isoxazole 13C NMR.
Consider a series of 3,5-diaryl-4-bromoisoxazoles. While substitution on the 3-aryl group has a minimal effect on the chemical shift of the remote C4 carbon, substituents on the 5-aryl group demonstrate a clear correlation with their electronic properties[4]. This transmission of electronic effects across the isoxazole ring highlights the interconnectedness of its electronic structure.
For 3,5-diphenylisoxazole, the following 13C NMR data has been reported in CDCl₃:
Carbon Atom
Chemical Shift (ppm)
C3
162.9
C4
97.4
C5
170.3
Table 3. 13C NMR Chemical Shifts for 3,5-Diphenylisoxazole[5].
The presence of the phenyl group at the C3 position causes a significant downfield shift of the C3 signal compared to the unsubstituted isoxazole. Further substitution on this phenyl ring will induce smaller, yet often predictable, changes in the C3 chemical shift, reflecting the electronic nature of the substituent.
Experimental Protocol: A Self-Validating System for 13C NMR Data Acquisition
Acquiring high-quality, reproducible 13C NMR spectra is paramount for accurate structural analysis. The following protocol is designed to be a self-validating system, ensuring data integrity and reliability.
Step 1: Sample Preparation
Analyte Purity: Ensure the isoxazole derivative is of high purity, as impurities will complicate spectral interpretation. Purification is typically achieved through recrystallization or column chromatography.
Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Deuterochloroform (CDCl₃) is a common first choice for many organic compounds. For compounds with poor solubility in CDCl₃, deuterated dimethyl sulfoxide (DMSO-d₆) or methanol-d₄ can be used. Be aware that solvent choice can influence chemical shifts[4].
Concentration: Prepare a solution with a concentration of 10-50 mg of the compound in 0.5-0.7 mL of the deuterated solvent. For quantitative 13C NMR, precise concentration and the addition of a relaxation agent may be necessary.
Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for 1H and 13C NMR, with its signal defined as 0.0 ppm. Most deuterated solvents are now available with TMS already added.
Step 2: Spectrometer Setup and Data Acquisition
Instrument Tuning and Locking: Tune the spectrometer probe to the 13C frequency and lock the field to the deuterium signal of the solvent.
Shimming: Perform magnetic field shimming to optimize the homogeneity of the magnetic field, which is crucial for obtaining sharp spectral lines.
Acquisition Parameters:
Pulse Angle: A pulse angle of 30-45 degrees is typically used to allow for faster repetition rates.
Acquisition Time (AT): An acquisition time of 1-2 seconds is generally sufficient.
Relaxation Delay (D1): A relaxation delay of 2-5 seconds is recommended to allow for the full relaxation of all carbon nuclei, especially quaternary carbons. For quantitative measurements, a much longer delay (5-7 times the longest T₁ relaxation time) is required.
Number of Scans (NS): Due to the low natural abundance of 13C (1.1%), a larger number of scans is required compared to 1H NMR. The number of scans can range from several hundred to several thousand, depending on the sample concentration and the desired signal-to-noise ratio.
Proton Decoupling: Employ broadband proton decoupling to simplify the spectrum by removing 1H-13C coupling, resulting in a single sharp peak for each unique carbon atom.
Step 3: Data Processing and Analysis
Fourier Transformation: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.
Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.
Referencing: Reference the spectrum by setting the TMS signal to 0.0 ppm. If TMS is not present, the solvent signal can be used as a secondary reference (e.g., CDCl₃ at 77.16 ppm).
Peak Picking and Integration: Identify and list the chemical shifts of all peaks. While peak integrals in standard 13C NMR are not directly proportional to the number of carbons, they can provide qualitative information.
Conclusion
References
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
Supporting Information for: A general and efficient copper-catalyzed aerobic oxidative annulation of enone oximes and terminal alkynes for the synthesis of 3,5-disubstituted isoxazoles. (n.d.). Retrieved from [Link]
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Technical Guide: Safe Disposal of Isoxazol-3-yl(phenyl)methanone
[1][2] Executive Summary & Operational Context Isoxazol-3-yl(phenyl)methanone (also known as 3-Benzoylisoxazole) is a heterocyclic organic compound frequently used as an intermediate in pharmaceutical synthesis.[1][2][3]...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2]
Executive Summary & Operational Context
Isoxazol-3-yl(phenyl)methanone (also known as 3-Benzoylisoxazole) is a heterocyclic organic compound frequently used as an intermediate in pharmaceutical synthesis.[1][2][3] Unlike general organic waste, this compound presents specific handling challenges due to the nitrogen-oxygen bond in the isoxazole ring, which can generate nitrogen oxides (NOx) upon thermal decomposition.
The Directive: This guide supersedes generic "organic waste" protocols. Safe disposal requires strict segregation from oxidizing agents and thermal destruction in a facility equipped with specific emission scrubbers. Under no circumstances should this compound be discharged into municipal wastewater systems. [1][2]
Hazard Profiling & Causality
To dispose of a chemical safely, one must understand its reactivity profile. The disposal method is directly dictated by the following hazard characteristics.
Zero-Contact Protocol: Waste containers must be externally decontaminated before handover.[1][2]
H315 / H319
Skin/Eye Irritation
PPE Requirement: Nitrile gloves (min 0.11mm) and safety goggles are non-negotiable during waste transfer.[1][2]
H335
Respiratory Irritation
Engineering Control: All solid waste transfers must occur inside a certified fume hood to prevent dust inhalation.[1][2]
Reactivity
Isoxazole Ring Stability
Segregation: The N-O bond is potentially labile.[1][2] NEVER mix with strong oxidizers (e.g., peroxides, nitric acid) in a waste stream, as this may trigger exothermic decomposition.
Pre-Disposal: Segregation & Containerization
Effective disposal begins at the bench. You must establish a "Self-Validating" waste stream where the contents are verified before the container is sealed.
A. Waste Stream Segregation[4]
Stream A (Solid Waste): Pure Isoxazol-3-yl(phenyl)methanone, contaminated weighing boats, and filter papers.[1]
Stream B (Liquid Waste): Mother liquors or reaction mixtures containing the compound dissolved in organic solvents (e.g., DCM, Ethyl Acetate).
Prohibited: Do not mix with aqueous acidic waste or oxidizing agents.
B. Container Specifications
Material: High-Density Polyethylene (HDPE) or Amber Glass.[2] Avoid metal containers if acidic impurities are present.
Labeling: In addition to standard hazardous waste labels, add a secondary tag: "Contains Nitrogenous Heterocycles - Incineration Required."
Disposal Workflow: Decision Logic
The following flowchart illustrates the decision-making process for disposing of Isoxazol-3-yl(phenyl)methanone based on its physical state.
Figure 1: Decision logic for waste stream segregation ensures compatibility with final incineration protocols.
Detailed Disposal Procedures
Protocol A: Solid Waste (Pure Substance)
Containment: Transfer the solid substance into a wide-mouth HDPE jar.
Decontamination: Wipe the exterior of the jar with a solvent-dampened wipe (Acetone or Ethanol) to remove invisible residue. Dispose of the wipe in the solid waste container before sealing.
Tagging: Mark the container with the CAS number (13596-54-8) and the hazard phrase "Irritant/Harmful."
Final Disposition: Hand over to EHS (Environmental Health & Safety) for Incineration .
Technical Note: The incinerator must operate with an afterburner and scrubber system to neutralize NOx gases evolved from the isoxazole ring [1].
Protocol B: Liquid Waste (Solutions)
Solvent Compatibility: Ensure the carrier solvent is compatible with the waste drum (e.g., do not put acetone solutions in a drum designated for oxidizers).
Concentration Limit: If the concentration of Isoxazol-3-yl(phenyl)methanone exceeds 10%, consider precipitating it out to dispose of as solid waste, reducing the volume of high-hazard liquid waste.
RCRA Classification: While not explicitly P-listed, this waste typically falls under D001 (Ignitable) if in organic solvent, or general organic toxicity.
Disposal: Pour into the appropriate "Organic Solvents" carboy (Halogenated vs. Non-Halogenated).
Protocol C: Empty Containers
Triple Rinse: The "Empty" definition under EPA regulations requires triple rinsing.
Rinse the bottle 3 times with a solvent capable of dissolving the residue (e.g., Acetone).
Rinsate Disposal: Pour all three rinsates into the Liquid Waste stream.
Defacing: Deface the label and discard the bottle as standard glass waste or recycle if permitted by local facility rules.
Emergency Spill Response
In the event of a spill, immediate action is required to prevent respiratory exposure and environmental contamination.
Figure 2: Sequential workflow for managing accidental spills of Isoxazol-3-yl(phenyl)methanone.
Critical Spill Note: If the spill is solid powder, do not dry sweep . This generates dust. Cover with a solvent-dampened pad or wet sand before scooping to suppress airborne particles [2].[2]
References
PubChem. (n.d.). Compound Summary: Isoxazol-3-yl-phenyl-methanone (CAS 13596-54-8).[1][2] National Library of Medicine. Retrieved from [Link]
U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. Retrieved from [Link][2]